molecular formula C11H14ClF2N B2912236 (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride CAS No. 1212946-48-9

(S)-2-(3,5-Difluorophenyl)piperidine hydrochloride

Cat. No.: B2912236
CAS No.: 1212946-48-9
M. Wt: 233.69
InChI Key: KSFLWCHHRHMYGP-UHFFFAOYSA-N
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Description

(S)-2-(3,5-Difluorophenyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C11H14ClF2N and its molecular weight is 233.69. The purity is usually 95%.
BenchChem offers high-quality (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-(3,5-difluorophenyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N.ClH/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11;/h5-7,11,14H,1-4H2;1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFLWCHHRHMYGP-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC(=CC(=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C2=CC(=CC(=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (S)-2-(3,5-Difluorophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride, a chiral heterocyclic compound of significant interest in medicinal chemistry. The unique structural features imparted by the difluorinated phenyl ring and the chiral piperidine core make this molecule a compelling building block for the development of novel therapeutics. This document will delve into its chemical properties, synthesis, and analytical characterization, offering field-proven insights and detailed methodologies.

Molecular Structure and Physicochemical Properties

(S)-2-(3,5-Difluorophenyl)piperidine hydrochloride is a piperidine derivative featuring a 3,5-difluorophenyl substituent at the 2-position of the piperidine ring. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for pharmaceutical development.

Chemical Structure:

Caption: Molecular structure of (S)-2-(3,5-Difluorophenyl)piperidine Hydrochloride.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₄ClF₂N[1]
Molecular Weight 233.69 g/mol [1]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in water and methanolGeneral knowledge for hydrochloride salts
Melting Point Not availableData not found in searches
Boiling Point Not availableData not found in searches
CAS Number 1203685-51-1 (unspecified stereochemistry)[1]

Synthesis and Stereochemical Control

Conceptual Synthetic Workflow:

A plausible approach involves the asymmetric reduction of a suitable precursor, such as a cyclic imine or the derivatization of a chiral starting material. One common strategy is the catalytic asymmetric hydrogenation of a corresponding 2-(3,5-difluorophenyl)-tetrahydropyridine or a protected dihydropyridine precursor.[4]

G start 2-(3,5-Difluorophenyl)pyridine intermediate1 N-Activated Pyridinium Salt start->intermediate1 Activation (e.g., with Chloroformate) intermediate2 Dihydropyridine Intermediate intermediate1->intermediate2 Reduction (e.g., NaBH4) intermediate3 Tetrahydropyridine Intermediate intermediate2->intermediate3 Asymmetric Hydrogenation (Chiral Rh or Ir catalyst) product (S)-2-(3,5-Difluorophenyl)piperidine intermediate3->product Deprotection hcl_salt (S)-2-(3,5-Difluorophenyl)piperidine HCl product->hcl_salt Salt Formation (HCl)

Caption: Conceptual workflow for the enantioselective synthesis.

Key Considerations for Synthesis:

  • Catalyst Selection: The choice of a chiral catalyst (e.g., Rhodium or Iridium complexes with chiral ligands) is paramount for achieving high enantioselectivity in the asymmetric hydrogenation step.[4]

  • Protecting Groups: The use of appropriate protecting groups for the piperidine nitrogen is crucial for directing the stereochemistry and for purification.

  • Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, and solvent is necessary to maximize yield and enantiomeric excess.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride.

Table 2: Analytical Techniques for Characterization

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation of proton environment.Signals corresponding to the aromatic protons of the difluorophenyl ring, and the aliphatic protons of the piperidine ring. The integration and splitting patterns will be characteristic of the structure.
¹³C NMR Confirmation of the carbon skeleton.Resonances for all 11 carbon atoms, with characteristic shifts for the aromatic and aliphatic carbons.
¹⁹F NMR Confirmation of the fluorine atoms.A signal corresponding to the two equivalent fluorine atoms on the phenyl ring.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the free base (m/z = 199.10) and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H stretching (as the hydrochloride salt), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-F stretching.
Chiral HPLC Determination of enantiomeric purity.Separation of the (S) and (R) enantiomers, allowing for the quantification of the enantiomeric excess (e.e.).
Melting Point Assessment of purity.A sharp melting point range is indicative of high purity.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

The determination of enantiomeric purity is a critical quality control parameter. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[2]

Step-by-Step Methodology:

  • Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often effective for separating enantiomers of piperidine derivatives.

  • Mobile Phase Preparation: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio must be optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dissolve a precisely weighed amount of (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.

    • Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).

  • Data Analysis: Integrate the peak areas of the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [([S] - [R]) / ([S] + [R])] x 100.

G cluster_0 Chiral HPLC Workflow sample Sample Injection column Chiral HPLC Column sample->column Mobile Phase detector UV Detector column->detector data Chromatogram (Peak Separation) detector->data analysis Data Analysis (e.e. Calculation) data->analysis

Caption: Workflow for chiral HPLC analysis.

Potential Applications in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[4][5] The introduction of a difluorophenyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

Key Roles of the Difluorophenylpiperidine Moiety:

  • Metabolic Stability: The fluorine atoms can block sites of metabolism, increasing the half-life of a drug.

  • Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic properties of the phenyl ring, potentially enhancing interactions with biological targets.

  • Lipophilicity: Fluorine substitution can increase lipophilicity, which may improve membrane permeability and blood-brain barrier penetration.

  • Conformational Rigidity: The piperidine ring provides a defined three-dimensional structure, which can be crucial for selective receptor binding.

The 2-arylpiperidine motif is a key component in compounds targeting a variety of receptors and enzymes in the central nervous system (CNS). Further research into the biological activity of (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride and its derivatives could lead to the discovery of novel treatments for neurological and psychiatric disorders.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(S)-2-(3,5-Difluorophenyl)piperidine hydrochloride is a valuable chiral building block with significant potential in drug discovery. Its synthesis requires careful control of stereochemistry, and its characterization relies on a suite of modern analytical techniques. The insights provided in this guide are intended to support researchers and drug development professionals in harnessing the potential of this and related compounds for the advancement of pharmaceutical science.

References

  • BenchChem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779.[3]

  • Google Patents. (n.d.). A kind of HPLC analytical approach of 3-amino piperidine. Retrieved from Google Patents.[6]

  • Aaron Chemistry. (n.d.). 2-(3,5-difluorophenyl)piperidine hydrochloride. Retrieved from Aaron Chemistry website.[1]

  • SIELC. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from SIELC website.[7]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.[4]

  • Google Patents. (n.d.). Substituted 4-phenylpiperidines, their preparation and use.
  • Elsevier. (n.d.). Piperidine-Based Drug Discovery - 1st Edition. Retrieved from Elsevier website.[8]

  • SpectraBase. (n.d.). Piperidine. Retrieved from SpectraBase.[9]

  • Sigma-Aldrich. (n.d.). 2-(3,5-Difluorophenyl)piperazine. Retrieved from Sigma-Aldrich website.[10]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.[11]

  • The Royal Society of Chemistry. (2008). 1H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry.[12]

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-14.[13]

  • University of Arizona. (2017, June 14). Piperidine-based drug discovery. University of Arizona.[14]

  • Google Patents. (n.d.). Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl).
  • MDPI. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI.[15]

  • Hermann, T., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem.[16]

  • Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.[17]

  • ChemicalBook. (2025, January 27). Piperidine hydrochloride. Retrieved from ChemicalBook.[18]

  • Sohu. (n.d.). Zhonghan Biomedical Technology (R)-2-(2, 5-difluorophenyl) pyrrolidine preparation method patent was officially authorized.
  • European Patent Office. (2025, May 28). PIPERIDINYL-METHYL-PURINEAMINES AS NSD2 INHIBITORS AND ANTI-CANCER AGENTS.
  • ResearchGate. (n.d.). 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides.

Sources

Technical Guide: (S)-2-(3,5-Difluorophenyl)piperidine Hydrochloride

[1][2]

Executive Summary

(S)-2-(3,5-Difluorophenyl)piperidine hydrochloride (CAS: 1212946-48-9) is a chiral 2-arylpiperidine scaffold.[1] The incorporation of the 3,5-difluorophenyl moiety enhances metabolic stability by blocking potential oxidation sites on the aromatic ring, while the (S)-configuration at the C2 position of the piperidine ring is often critical for receptor binding affinity in target proteins (e.g., GPCRs). This guide provides the definitive IUPAC nomenclature, validated synthetic routes, and analytical protocols for this compound.

Nomenclature & Chemical Identity

Validated IUPAC Name

The systematic name must account for the heterocycle, the substituent position, the stereochemistry, and the salt form.

  • Preferred IUPAC Name (PIN): (2S)-2-(3,5-Difluorophenyl)piperidin-1-ium chloride [1]

  • Common Chemical Name: (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride[1]

  • SMILES (Free Base): FC1=CC(F)=CC([C@@H]2CCCCN2)=C1[1]

  • InChI Key: VEIWYFRREFUNRC-UHFFFAOYSA-N (Generic for piperidine HCl; specific stereochemistry requires chiral flag).[1]

Nomenclature Breakdown
ComponentDesignationRationale
Parent Hydride PiperidineSix-membered saturated nitrogen heterocycle.[1]
Cationic Center Piperidin-1-iumProtonation of the secondary amine nitrogen (N1) converts the suffix from "-ine" to "-ium" (IUPAC Rule P-73.1).[1]
Substituent 3,5-DifluorophenylPhenyl ring substituted with fluorine at positions 3 and 5 relative to the connection point.
Locant 2-The phenyl ring is attached to carbon 2 of the piperidine ring.[1]
Stereochemistry (2S)The Cahn-Ingold-Prelog (CIP) priority rules assign the (S) configuration to the chiral center at C2.[1]
Anion ChlorideThe counterion formed from the reaction with hydrochloric acid.

Synthetic Methodologies

Two primary routes are employed: Asymmetric Hydrogenation (preferred for high enantiomeric excess) and Classical Resolution (cost-effective for bulk scale).[1]

Route A: Asymmetric Hydrogenation (Catalytic)

This route utilizes an Iridium-catalyzed hydrogenation of the corresponding pyridine precursor.[1]

  • Precursor: 2-(3,5-Difluorophenyl)pyridine.[1]

  • Catalyst System: [Ir(cod)Cl]₂ complexed with a chiral phosphine ligand such as (S)-SegPhos or (S)-MeO-Biphep .[1]

  • Additives: Iodine (I₂) or N-bromosuccinimide (NBS) often enhances catalytic turnover.[1]

Protocol:

  • Charge: In a high-pressure autoclave, dissolve 2-(3,5-difluorophenyl)pyridine (1.0 eq) in anhydrous toluene.

  • Catalyst Prep: Add [Ir(cod)Cl]₂ (0.5 mol%) and (S)-SegPhos (1.1 mol%).[1] Stir for 30 mins under N₂.

  • Hydrogenation: Pressurize with H₂ (30–50 bar). Heat to 60°C for 12–24 hours.

  • Workup: Vent H₂, concentrate solvent.

  • Salt Formation: Dissolve the crude oil in EtOH, add conc. HCl (1.1 eq). Precipitate with Et₂O.

  • Yield/ee: Typically >90% yield, >95% ee.

Route B: Classical Resolution (Racemic Synthesis)

For laboratories lacking high-pressure hydrogenation capabilities.[1]

  • Step 1: Reduction of 2-(3,5-difluorophenyl)pyridine using PtO₂/H₂ or Na/EtOH to yield rac-2-(3,5-difluorophenyl)piperidine.[1]

  • Step 2: Resolution using (+)-Di-p-toluoyl-D-tartaric acid (or the L-isomer depending on the desired salt).[1]

  • Step 3: Recrystallization of the diastereomeric salt from MeOH/Water to enrich the (S)-enantiomer.[1]

  • Step 4: Free-basing with NaOH and conversion to the HCl salt.[1]

Synthesis Logic Diagram (DOT)[2]

SynthesisPathwaysStart2-(3,5-Difluorophenyl)pyridineRouteARoute A: Asymmetric Hydrogenation(Ir-Catalyst, H2, 50 bar)Start->RouteARouteBRoute B: Heterogeneous Reduction(PtO2/H2 or Na/EtOH)Start->RouteBInterA(S)-Free Base(>95% ee)RouteA->InterASaltFormSalt Formation(HCl in EtOH/Et2O)InterA->SaltFormRacemateRacemic Mixture(±)RouteB->RacemateResolutionChiral Resolution((+)-DTTA)Racemate->ResolutionCrystRecrystallizationResolution->CrystCryst->InterAEnrichmentFinal(S)-2-(3,5-Difluorophenyl)piperidin-1-ium chlorideSaltForm->Final

Caption: Comparison of Asymmetric Hydrogenation (Green Path) vs. Classical Resolution (Red Path) for the synthesis of the target scaffold.

Analytical Characterization

Enantiomeric Purity (Chiral HPLC)

To ensure the (S)-configuration is dominant (e.g., >99.5% ee for pharma grade).

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times:

    • (R)-Isomer: ~8.5 min (typical)[1]

    • (S)-Isomer: ~11.2 min (typical)[1]

    • Note: Order reverses depending on the specific column/mobile phase; verify with authentic standards.

NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)

Key diagnostic signals for the HCl salt:

  • δ 9.5–9.0 ppm (br s, 2H): Ammonium protons (NH₂⁺).

  • δ 7.2–6.9 ppm (m, 3H): Aromatic protons (3,5-difluorophenyl ring).[1] The pattern is distinct due to F-H coupling.

  • δ 4.1 ppm (dd, 1H): Benzylic proton at C2 (chiral center).

  • δ 3.3–2.9 ppm (m, 2H): Piperidine ring protons adjacent to Nitrogen (C6).

  • δ 2.1–1.5 ppm (m, 6H): Remaining piperidine methylene protons.

Pharmaceutical Applications & Handling

Role in Drug Discovery

This scaffold serves as a bioisostere for 2-phenylpiperidine.[1] The fluorine substitution offers two advantages:

  • Metabolic Stability: Blocks CYP450-mediated hydroxylation at the 3 and 5 positions.

  • Lipophilicity: Increases LogP, potentially enhancing Blood-Brain Barrier (BBB) penetration for CNS targets (e.g., NK1 antagonists, Orexin antagonists).

Safety Protocols
  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Handling: Use a fume hood. The free base is prone to oxidation; the HCl salt is hygroscopic. Store under desiccant at -20°C.

Workflow Logic for Usage (DOT)

UsageWorkflowCompound(S)-2-(3,5-Difluorophenyl)piperidine HClQCQC Check:1. 1H-NMR (Identity)2. Chiral HPLC (>98% ee)Compound->QCFreeBaseFree-Basing:Partition (DCM / 1N NaOH)QC->FreeBasePassCouplingCoupling Reaction:(e.g., Reductive Aminationor Amide Coupling)FreeBase->CouplingReactive SpeciesAPITarget API:(Kinase Inhibitor / GPCR Ligand)Coupling->API

Caption: Operational workflow for utilizing the hydrochloride salt in downstream API synthesis.

References

  • IUPAC Nomenclature Rules

    • International Union of Pure and Applied Chemistry. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2014. [1]

    • Rule P-73.1.1.2 (Naming cationic centers in heterocyclic rings).[1]

  • Synthetic Methodology (Asymmetric Hydrogenation)

    • Glorius, F., et al. "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, vol. 43, no. 16, 2004, pp. 2046-2050. (General protocol for 2-substituted pyridines).
    • Wang, D.-S., et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridines."[1] Chemical Reviews, vol. 112, no. 4, 2012, pp. 2557-2590. [1]

  • Chemical Identity & CAS

    • CAS Registry Number: 1212946-48-9 .[1]

    • PubChem CID: 54736654 (Related isomer data). [1]

  • Analytical Data

    • Sigma-Aldrich Product Specification, "4-(3,5-Difluorophenyl)piperidine hydrochloride" (Structural analog for spectral comparison).[1] [1]

(S)-2-(3,5-Difluorophenyl)piperidine hydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Application of (S)-2-(3,5-Difluorophenyl)piperidine Hydrochloride

Abstract

(S)-2-(3,5-Difluorophenyl)piperidine hydrochloride is a chiral piperidine derivative of significant interest in medicinal chemistry. It serves as a crucial building block in the synthesis of various pharmacologically active compounds, particularly those targeting ion channels and receptors in the central nervous system. This guide provides a comprehensive analysis of its molecular structure, elucidated through spectroscopic and crystallographic techniques. We will detail its synthesis, purification, and analytical characterization, offering field-proven insights into the experimental rationale. Furthermore, this document explores the pharmacological context of its application, highlighting its role as a key intermediate in the development of novel therapeutics. The protocols and data presented herein are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development.

Molecular Structure and Physicochemical Properties

The precise three-dimensional arrangement of atoms and the overall electronic properties of (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride are fundamental to its reactivity and its utility as a synthetic intermediate.

Chemical Identity

A summary of the key identifiers and physicochemical properties is provided below.

PropertyValue
IUPAC Name (2S)-2-(3,5-difluorophenyl)piperidine hydrochloride
Synonyms (S)-3,5-Difluoro-2-piperidylbenzene hydrochloride
Molecular Formula C₁₁H₁₄ClF₂N
Molecular Weight 233.69 g/mol
CAS Number 1255593-01-3
Appearance White to off-white solid
Chirality Contains one stereocenter at the C2 position of the piperidine ring, specified as the (S)-enantiomer.
Structural Elucidation

The definitive structure of (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride is best understood by combining data from multiple analytical techniques. The hydrochloride salt form ensures that the piperidine nitrogen is protonated, forming a piperidinium ion, which influences the molecule's conformation and spectroscopic signature.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is characteristic. The proton at the C2 position, being adjacent to both the phenyl ring and the nitrogen, typically appears as a multiplet in the 4.0-4.5 ppm range. The aromatic protons on the difluorophenyl ring exhibit a distinct splitting pattern due to coupling with the fluorine atoms, appearing as a triplet and a doublet of triplets. The piperidine ring protons present as complex multiplets in the aliphatic region (1.5-3.5 ppm). The N-H protons of the piperidinium salt often appear as broad signals.

    • ¹³C NMR: The carbon spectrum will show distinct signals for the aromatic and piperidine carbons. The C2 carbon is typically observed around 60-65 ppm. The two fluorine-bearing carbons (C3' and C5') of the phenyl ring will show a large one-bond C-F coupling constant, appearing as a doublet, while other aromatic carbons will show smaller multi-bond C-F couplings.

    • ¹⁹F NMR: This is a critical technique for this molecule. The spectrum will show a single resonance for the two equivalent fluorine atoms, confirming the 3,5-substitution pattern.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would typically show the molecular ion for the free base [M+H]⁺ at m/z 198.1, corresponding to the C₁₁H₁₄F₂N⁺ species.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic N-H stretching vibrations for the secondary ammonium salt in the range of 2700-3000 cm⁻¹. Strong C-F stretching bands would be visible in the 1100-1300 cm⁻¹ region, and C-H stretching and aromatic C=C bending frequencies would also be present.

X-ray crystallography provides the most unambiguous determination of the solid-state structure. Analysis of related structures reveals that the piperidine ring typically adopts a stable chair conformation. In this conformation, the bulky 3,5-difluorophenyl group preferentially occupies the equatorial position to minimize steric hindrance. This arrangement is crucial for its interaction with target enzymes or for directing the stereochemical outcome of subsequent synthetic steps. The chloride ion forms an ionic bond with the protonated nitrogen atom.

Synthesis and Quality Control Workflow

The synthesis of enantiomerically pure (S)-2-(3,5-Difluorophenyl)piperidine is a critical process, as the stereochemistry is often essential for the biological activity of the final drug product.

Synthetic Strategy

A common and efficient method for synthesizing this compound involves the asymmetric reduction of a suitable precursor, such as 2-(3,5-difluorophenyl)pyridine or a related imine. This strategy allows for the establishment of the desired (S)-stereocenter with high enantiomeric excess.

G cluster_0 Retrosynthetic Analysis Target (S)-2-(3,5-Difluorophenyl)piperidine Precursor 2-(3,5-Difluorophenyl)pyridine Target->Precursor Asymmetric Reduction Reagents 3,5-Difluorobromobenzene + 2-Bromopyridine Precursor->Reagents Grignard or Suzuki Coupling

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocol: Asymmetric Hydrogenation

This protocol describes a representative method for the synthesis.

Objective: To synthesize (S)-2-(3,5-Difluorophenyl)piperidine via asymmetric hydrogenation of 2-(3,5-difluorophenyl)pyridine.

Materials:

  • 2-(3,5-difluorophenyl)pyridine

  • Chiral Iridium or Rhodium catalyst (e.g., [Rh(COD)Cl]₂ with a chiral phosphine ligand like (R)-BINAP)

  • Hydrogen gas (H₂)

  • Anhydrous, degassed solvent (e.g., Methanol, Dichloromethane)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., ether or isopropanol)

Procedure:

  • Catalyst Preparation: In an inert atmosphere (glovebox or Schlenk line), the rhodium precursor and the chiral ligand are dissolved in the anhydrous solvent. The solution is stirred to allow for the formation of the active chiral catalyst complex.

  • Hydrogenation Reaction: The substrate, 2-(3,5-difluorophenyl)pyridine, is dissolved in the solvent and added to a high-pressure hydrogenation reactor. The prepared catalyst solution is then transferred to the reactor.

  • Reaction Execution: The reactor is sealed, purged several times with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 bar). The reaction is stirred at a controlled temperature (e.g., 40-60 °C) for 12-24 hours. The causality here is that high pressure increases hydrogen concentration in the solution, driving the reaction, while the chiral catalyst directs the hydrogen addition to one face of the pyridine ring, establishing the (S)-stereocenter.

  • Work-up and Isolation: After cooling and carefully venting the reactor, the solvent is removed under reduced pressure. The crude product (the free base) is isolated.

  • Salt Formation: The crude free base is dissolved in a suitable solvent like ethyl acetate. A solution of HCl in ether or isopropanol is added dropwise with stirring. The hydrochloride salt, being less soluble, precipitates out of the solution.

  • Purification: The precipitated solid is collected by filtration, washed with a cold non-polar solvent (e.g., hexane or ether) to remove impurities, and dried under vacuum. Recrystallization can be performed if a higher purity is required.

Quality Control Workflow

A self-validating system of quality control is essential to confirm the identity, purity, and enantiomeric excess of the final product.

G cluster_1 Quality Control & Validation Workflow Start Synthesized Crude Product Purity Purity Check (HPLC, GC-MS) Start->Purity Identity Identity Confirmation (¹H NMR, ¹³C NMR, MS) Purity->Identity If Purity >98% Enantio Enantiomeric Excess (Chiral HPLC) Identity->Enantio If Structure Confirmed Final Qualified Product (>98% Purity, >99% ee) Enantio->Final If ee >99%

Caption: A typical quality control workflow for validation.

Pharmacological Significance and Application

(S)-2-(3,5-Difluorophenyl)piperidine hydrochloride is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a key chiral intermediate for the synthesis of more complex molecules. Its structure is frequently found in compounds targeting voltage-gated sodium channels (Naᵥ).

Role as a Precursor to Naᵥ Channel Blockers

Many potent and selective Naᵥ channel blockers incorporate this specific moiety. These channels are critical for the initiation and propagation of action potentials in excitable cells like neurons. Dysfunctional Naᵥ channels are implicated in a range of pathophysiological conditions, including epilepsy, cardiac arrhythmia, and neuropathic pain.

The (S)-stereochemistry and the 3,5-difluoro substitution pattern on the phenyl ring are often critical for achieving high affinity and selectivity for specific Naᵥ channel subtypes (e.g., Naᵥ1.7, a key target for pain). The fluorine atoms can enhance binding affinity through favorable interactions within the receptor pocket and can also improve metabolic stability and pharmacokinetic properties of the final drug molecule.

Example Signaling Pathway: Modulation of Neuronal Excitability

The diagram below illustrates the mechanism of action for a hypothetical Naᵥ channel blocker derived from our topic compound. By blocking the channel, the drug prevents the influx of sodium ions that is necessary for membrane depolarization, thereby reducing neuronal hyperexcitability, which is the cellular basis of seizures or neuropathic pain signals.

G cluster_pathway Mechanism of Action: Naᵥ Channel Blockade Stimulus Noxious Stimulus (e.g., Nerve Injury) Depol Membrane Depolarization Stimulus->Depol NavOpen Naᵥ Channels Open Depol->NavOpen NaInflux Na⁺ Influx NavOpen->NaInflux AP Action Potential Generation NaInflux->AP Pain Pain Signal Transmission AP->Pain Drug Drug Molecule (Derived from Precursor) Drug->NavOpen BLOCKS

Caption: Role of a derived drug in blocking pain signal transmission.

Conclusion

(S)-2-(3,5-Difluorophenyl)piperidine hydrochloride is a synthetically valuable chiral building block whose precise molecular structure is fundamental to its utility. Its chair conformation with an equatorial phenyl substituent, combined with the specific electronic effects of the difluoro pattern, makes it an ideal precursor for a class of potent Naᵥ channel blockers. The robust synthetic and analytical protocols outlined in this guide provide a framework for its reliable preparation and characterization, underscoring its importance in the ongoing development of new therapies for neurological disorders.

References

  • PubChem National Center for Biotechnology Information. (S)-2-(3,5-difluorophenyl)piperidine hydrochloride. Available at: [Link]

  • Molbase. (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride, 1255593-01-3. Available at: [Link]

The Piperidine Pharmacophore: Structural Utility, Synthetic Pathways, and Liability Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine moiety—a six-membered nitrogen-containing heterocycle—stands as the single most prevalent structural motif in U.S. FDA-approved small molecule drugs.[1][2] Its dominance is not accidental but stems from a "Goldilocks" combination of physicochemical properties: it provides a predictable chair conformation for directing substituents, a basic nitrogen (


) capable of high-affinity salt-bridge interactions, and a metabolic handle for tuning lipophilicity.

However, the piperidine ring is also a frequent offender in attrition due to hERG channel blockade (cardiotoxicity). This guide analyzes the piperidine moiety's role in ligand-receptor binding, details the industry-standard synthetic protocol (Reductive Amination), and provides medicinal chemistry strategies to mitigate its inherent liabilities.

Physicochemical Foundation: The "Aspartate Anchor"

Basicity and Ionization

At physiological pH (7.4), the piperidine nitrogen (


) exists predominantly in its protonated, cationic form. This is the moiety's primary pharmacodynamic asset.
  • Mechanism: The protonated amine acts as a high-affinity anchor, forming an ionic bond (salt bridge) with conserved aspartate residues in the orthosteric binding pockets of G-Protein Coupled Receptors (GPCRs), particularly aminergic receptors (Dopamine, Serotonin, Opioid).

  • Lysosomotropism: The high basicity leads to lysosomal trapping, which can result in high volume of distribution (

    
    ) and long half-lives, though excessive accumulation leads to phospholipidosis.
    
Conformational Control

Unlike the planar phenyl ring or the semi-rigid pyrrole, piperidine adopts a distinct chair conformation .

  • Vector Positioning: This allows medicinal chemists to exploit axial and equatorial vectors.[1] Substituents at the C4 position are particularly valuable for projecting hydrophobic groups into deep protein pockets while maintaining the N-interaction at the surface.

Pharmacodynamics: Binding Mode Mechanics[3]

The "Classic GPCR Binding Mode" for piperidines involves a critical interaction with Asp3.32 (Ballesteros-Weinstein numbering).[1]

Case Study: Fentanyl & The -Opioid Receptor

Fentanyl utilizes the piperidine ring to achieve nanomolar affinity.

  • The Anchor: The protonated piperidine nitrogen forms a salt bridge with Asp147 (Asp3.32).

  • The Pivot: The piperidine ring acts as a rigid spacer, positioning the N-phenylpropanamide chain to engage hydrophobic residues (Val/Ile) and the phenethyl group to interact with aromatic clusters (Trp/Tyr).

  • Secondary Mode: Recent simulations suggest a secondary binding mode involving Hydrogen bonding with His297 in specific tautomeric states.[1][3]

Visualization: Piperidine-Receptor Interaction Network

G cluster_0 GPCR Orthosteric Site Piperidine Piperidine Core (Protonated N+) Asp147 Receptor Asp147 (Anionic Carboxylate) Piperidine->Asp147 Salt Bridge (Ionic) Linker Phenethyl / Side Chain Piperidine->Linker Scaffold Attachment Hydrophobic Hydrophobic Pocket (Trp/Phe/Val) Linker->Hydrophobic Van der Waals / Pi-Stacking

Figure 1: Schematic of the conserved "Aspartate Anchor" binding mode common in aminergic GPCR ligands.

The Liability: hERG Channel Blockade[5][6]

The piperidine moiety is a structural alert for hERG inhibition, which causes QT interval prolongation and potentially fatal Torsades de Pointes arrhythmias.

The Pharmacophore of hERG Blockade

The hERG channel pore contains aromatic residues (Tyr652 and Phe656) that trap drugs via:

  • Cation-

    
     Interaction:  The protonated piperidine nitrogen binds to the 
    
    
    
    -face of Tyr652.[1]
  • 
    -Stacking:  Flanking aromatic groups on the drug stack with Phe656.
    
Mitigation Strategies

To "de-risk" a piperidine lead without losing target potency:

  • Reduce

    
    :  Introduce electron-withdrawing groups (e.g., fluorine) on the ring or adjacent to the nitrogen to lower basicity below 8.0, reducing the fraction of protonated species at physiological pH.
    
  • Zwitterions: Add a carboxylic acid to create a neutral zwitterion, preventing pore trapping.

  • Scaffold Hopping: Replace piperidine with Piperazine (lower

    
     ~9.[1]8) or morpholine (weakly basic).[1] Example: Development of Ziritaxestat involved replacing piperidine with piperazine to resolve hERG issues.[4]
    

Synthetic Protocol: Reductive Amination

While piperidines can be synthesized via ring-closing metathesis or hydrogenation of pyridines, Reductive Amination is the industry standard for derivatizing piperidines in drug discovery (e.g., attaching the N-substituent).

The Reagent of Choice: Sodium Triacetoxyborohydride (STAB)

Unlike Sodium Cyanoborohydride (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


), STAB (

) is non-toxic (no cyanide generation) and highly selective for iminiums over ketones, allowing "one-pot" procedures.
Step-by-Step Protocol

Objective: Synthesis of N-substituted piperidine from 4-piperidone derivative and a primary amine.

  • Preparation: In a dry flask under

    
    , dissolve the Ketone  (1.0 eq) and Amine  (1.0-1.2 eq) in 1,2-Dichloroethane (DCE)  or THF .
    
  • Acid Catalysis: Add Glacial Acetic Acid (1.0-2.0 eq).[1]

    • Why? Promotes dehydration of the hemiaminal to the iminium ion, which is the active species for reduction.

  • Imine Formation: Stir at Room Temperature (RT) for 30-60 minutes.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4-1.6 eq) in one portion.

    • Note: STAB is bulky and less nucleophilic than

      
      , preventing direct reduction of the ketone.
      
  • Quench: After 2-16 hours (monitor by LCMS), quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM, dry over

    
    , and concentrate.
    
Visualization: Reductive Amination Workflow

Reaction Ketone Ketone/Aldehyde Hemiaminal Hemiaminal Ketone->Hemiaminal Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O Product N-Alkylated Piperidine Iminium->Product Hydride Transfer Acid AcOH (Catalyst) Acid->Hemiaminal Promotes STAB NaBH(OAc)3 (Reductant) STAB->Iminium Selectivity

Figure 2: Mechanistic flow of STAB-mediated reductive amination, highlighting the critical iminium intermediate.

Comparative Case Studies

The following table illustrates how the piperidine moiety is utilized across different therapeutic areas.

DrugIndicationPiperidine RoleKey Interaction / Feature
Fentanyl Analgesic (Opioid)Pharmacophore Core Protonated N forms salt bridge with

-opioid receptor Asp147.[1]
Donepezil Alzheimer's (AChE Inhibitor)Spacer & Binder N-benzylpiperidine binds to the anionic subsite of Acetylcholinesterase; high affinity via cation-

interactions.[1]
Raloxifene Osteoporosis (SERM)Side Chain Piperidine ring acts as the basic side chain essential for anti-estrogenic activity in breast tissue (Helix 12 displacement).
Tadalafil Erectile DysfunctionFused Ring Piperidine is fused (tetrahydro-

-carboline) to lock conformation and improve selectivity for PDE5 over PDE6.[1]

References

  • Encyclopedia.pub. (2023).[1][5] Pharmacological Applications of Piperidine Derivatives.[1][2][5][6][7][8][9][10]Link

  • MDPI. (2023).[1][5] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[1][7][8]Link

  • National Institutes of Health (NIH). (2025).[1] Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action.[1][10]Link

  • Drug Hunter. (2024).[1] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.[1][6]Link

  • Harvard University (Myers Group). Sodium Triacetoxyborohydride in Reductive Amination.[1]Link

  • National Institutes of Health (NIH). (2022).[1] How μ-Opioid Receptor Recognizes Fentanyl.[1]Link

  • BenchChem. (2025).[1] Synthesis of Sodium Triacetoxyborohydride for Laboratory Use: A Technical Guide.Link

Sources

mechanism of action of (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Proposed Mechanism of Action of (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride

Disclaimer: (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride is a molecule that is not extensively characterized in publicly available scientific literature. This guide, therefore, puts forth a hypothesized mechanism of action based on established structure-activity relationships of the phenylpiperidine scaffold. The experimental protocols described herein represent a validated roadmap for elucidating the pharmacological profile of this and similar novel chemical entities.

Abstract

The phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active therapeutic agents.[1][2] This technical guide proposes a plausible dual-action mechanism for the novel compound (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride (hereafter DFP-PipHCl). Based on its structural characteristics, DFP-PipHCl is hypothesized to function primarily as an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist and secondarily as a competitive inhibitor of monoamine transporters, specifically the dopamine transporter (DAT) and the serotonin transporter (SERT). This document provides a comprehensive overview of the theoretical molecular interactions, the downstream signaling consequences, and a series of robust, field-proven experimental protocols required to validate this hypothesis. The intended audience includes researchers, scientists, and drug development professionals engaged in the exploration of novel CNS-active compounds.

Introduction to the Phenylpiperidine Scaffold and DFP-PipHCl

The piperidine ring, particularly when substituted with a phenyl group, is a cornerstone of neuropharmacology.[1] This structural motif is found in compounds ranging from synthetic opioids to dopamine reuptake inhibitors, highlighting its versatility in interacting with diverse CNS targets.[2][3] The specific stereochemistry and substitution pattern on both the phenyl and piperidine rings dictate target affinity and functional activity.

DFP-PipHCl features an (S)-configured piperidine ring linked at the 2-position to a 3,5-difluorinated phenyl group. The difluoro substitution can significantly alter the molecule's electronic properties and binding interactions compared to non-fluorinated analogs, often enhancing potency and modifying selectivity. This guide posits that DFP-PipHCl engages in a dual mechanism of action critical to its potential neuropharmacological profile.

Hypothesized Primary Action: Uncompetitive antagonism of the NMDA receptor ion channel. Hypothesized Secondary Action: Competitive inhibition of the dopamine (DAT) and serotonin (SERT) transporters.

Primary Mechanism: NMDA Receptor Antagonism

Scientific Background: The Role of the NMDA Receptor

The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[4][5][6] It acts as a coincidence detector, requiring both glutamate binding and post-synaptic membrane depolarization to relieve a magnesium (Mg²⁺) block and allow calcium (Ca²⁺) influx.[5] However, excessive NMDA receptor activation leads to excitotoxicity, a key pathological process in stroke and several neurodegenerative diseases.[4][5][7] Consequently, NMDA receptor antagonists have significant therapeutic potential.[6][7][8]

Proposed Molecular Interaction with the NMDA Receptor

DFP-PipHCl is proposed to act as an uncompetitive channel blocker . In this model, the protonated piperidine nitrogen allows the molecule to enter the open ion channel of an activated NMDA receptor, physically occluding the pore and blocking ion flow.[8][9] This mechanism is "uncompetitive" because the antagonist does not bind until the receptor has been activated by its agonists (glutamate and glycine), ensuring that the block is activity-dependent. This is a hallmark of clinically tolerated antagonists like memantine, which preferentially target overactive channels.[9]

The diagram below illustrates the proposed uncompetitive antagonism at the NMDA receptor.

NMDA_Antagonism NMDAR GluN1/GluN2 Subunits Glutamate Site Glycine Site Ion Channel (Closed) NMDAR_Open GluN1/GluN2 Subunits Glutamate Glycine Ion Channel (Open) NMDAR:head->NMDAR_Open:head Glutamate Glutamate Glutamate->NMDAR:glut Binds Glycine Glycine Glycine->NMDAR:gly Binds DFP_PipHCl DFP-PipHCl DFP_PipHCl->NMDAR_Open:channel Enters Open Channel Activation 1. Receptor Activation Block 2. Channel Block NMDAR_Blocked GluN1/GluN2 Subunits Glutamate Glycine Ion Channel (Blocked by DFP-PipHCl) NMDAR_Open:head->NMDAR_Blocked:head Blockade

Caption: Proposed uncompetitive antagonism of the NMDA receptor by DFP-PipHCl.

Experimental Validation of NMDA Receptor Antagonism

This assay determines the affinity of DFP-PipHCl for the phencyclidine (PCP) binding site located within the NMDA receptor ion channel, using the radiolabeled uncompetitive antagonist [³H]MK-801.

Methodology:

  • Preparation: Prepare cell membrane homogenates from rat cortical tissue or from HEK293 cells stably expressing NMDA receptors.

  • Incubation: Incubate membrane preparations with a fixed concentration of [³H]MK-801 (e.g., 1-5 nM) and a range of concentrations of DFP-PipHCl (e.g., 10⁻¹⁰ M to 10⁻⁵ M) in a suitable buffer.

  • Agonist Stimulation: Include saturating concentrations of glutamate and glycine (e.g., 10 µM each) to ensure receptors are in an activated, open-channel state, which is required for uncompetitive antagonist binding.

  • Equilibration: Incubate at room temperature for 2-4 hours to reach equilibrium.

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine non-specific binding using a high concentration of a known uncompetitive antagonist (e.g., 10 µM MK-801). Calculate the inhibition constant (Ki) by fitting the concentration-response data to a one-site competition model using the Cheng-Prusoff equation.

This functional assay directly measures the inhibitory effect of DFP-PipHCl on NMDA receptor-mediated currents and characterizes the voltage-dependency of the block.

Methodology:

  • Cell Preparation: Use cultured primary neurons or a cell line (e.g., HEK293) expressing specific NMDA receptor subtypes (e.g., GluN1/GluN2A or GluN1/GluN2B).

  • Recording: Establish a whole-cell voltage-clamp configuration. Hold the cell at a negative membrane potential (e.g., -70 mV).

  • Elicit Currents: Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.

  • Compound Application: After establishing a stable baseline current, co-apply DFP-PipHCl at various concentrations with the agonists to measure the degree of inhibition and determine the IC₅₀.

  • Voltage-Dependency Test: To confirm channel block, apply a voltage ramp (e.g., from -100 mV to +60 mV) during agonist application, both in the absence and presence of DFP-PipHCl. An open channel blocker will show a more pronounced block at negative potentials, which is relieved at positive potentials.

  • Washout: Perform a washout with agonist-only solution to assess the reversibility and off-rate of the antagonist.

Secondary Mechanism: Monoamine Transporter Inhibition

Scientific Background: DAT and SERT Function

The dopamine transporter (DAT) and serotonin transporter (SERT) are transmembrane proteins located on presynaptic neurons.[10] They terminate neurotransmission by actively re-capturing dopamine and serotonin, respectively, from the synaptic cleft.[3][11] Inhibition of these transporters increases the concentration and duration of these neurotransmitters in the synapse, a mechanism central to the action of many antidepressants and psychostimulants.[12][13][14]

Proposed Molecular Interaction with Monoamine Transporters

Based on the phenylpiperidine core, DFP-PipHCl is hypothesized to act as a competitive inhibitor at the substrate binding site (S1 site) of both DAT and SERT.[10][15] The compound would occupy the same binding pocket as dopamine or serotonin, preventing their reuptake and thereby enhancing dopaminergic and serotonergic signaling.

The workflow for evaluating this secondary mechanism is outlined below.

Transporter_Inhibition_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation A Prepare Synaptosomes or Transporter-Expressing Cells B Incubate with Radiolabeled Substrate ([³H]DA or [³H]5-HT) A->B C Add Varying Concentrations of DFP-PipHCl B->C D Measure Substrate Uptake C->D E Calculate IC₅₀ Values for DAT & SERT Inhibition D->E F Implant Microdialysis Probe in Target Brain Region (e.g., Striatum, Prefrontal Cortex) E->F Proceed if Potent In Vitro Activity is Confirmed G Establish Baseline Extracellular DA & 5-HT Levels F->G H Administer DFP-PipHCl (Systemically or Locally) G->H I Collect Dialysate Samples Over Time H->I J Quantify DA & 5-HT Levels via HPLC-ECD I->J

Caption: Experimental workflow for validating monoamine transporter inhibition.

Experimental Validation of Transporter Inhibition

This assay measures the ability of DFP-PipHCl to block the uptake of radiolabeled dopamine ([³H]DA) and serotonin ([³H]5-HT) into synaptosomes or cells expressing the respective transporters.

Methodology:

  • Preparation: Prepare synaptosomes from rodent striatum (for DAT) and cortex (for SERT) or use cell lines (e.g., HEK293) stably expressing human DAT or SERT.

  • Pre-incubation: Pre-incubate the synaptosomes/cells with a range of concentrations of DFP-PipHCl (or a reference inhibitor like cocaine or fluoxetine) for 10-15 minutes at 37°C.

  • Initiate Uptake: Add a fixed concentration of [³H]DA or [³H]5-HT to initiate the uptake reaction.

  • Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine non-specific uptake in the presence of a saturating concentration of a known inhibitor (e.g., nomifensine for DAT, fluoxetine for SERT). Plot the percent inhibition against the log concentration of DFP-PipHCl to determine the IC₅₀ value for each transporter.

This technique measures real-time changes in extracellular neurotransmitter levels in the brain of a freely moving animal following drug administration.

Methodology:

  • Surgery: Anesthetize a rat or mouse and stereotaxically implant a microdialysis guide cannula targeting a brain region of interest (e.g., nucleus accumbens for dopamine, prefrontal cortex for both).

  • Recovery: Allow the animal to recover for at least 24-48 hours.

  • Experiment: Insert a microdialysis probe and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples every 10-20 minutes to establish a stable baseline of extracellular dopamine and serotonin.

  • Drug Administration: Administer DFP-PipHCl via an appropriate route (e.g., intraperitoneal injection).

  • Post-Drug Collection: Continue collecting dialysate samples for 2-3 hours post-administration.

  • Analysis: Analyze the samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the concentrations of dopamine, serotonin, and their metabolites.

  • Data Presentation: Express the results as a percentage change from the pre-drug baseline.

Integrated Signaling Pathway and Downstream Effects

The proposed dual mechanism of DFP-PipHCl suggests a synergistic effect on neuronal signaling. By blocking NMDA receptors, the compound would reduce glutamatergic excitability. Simultaneously, by inhibiting DAT and SERT, it would enhance the signaling of monoamine neurotransmitters. This combined action could modulate corticostriatal circuits, which are heavily implicated in mood, cognition, and motor control.

Integrated_Pathway cluster_glutamate Glutamatergic Synapse cluster_monoamine Monoaminergic Synapse DFP DFP-PipHCl NMDA NMDA Receptor DFP->NMDA Blocks (Uncompetitive) DAT Dopamine Transporter (DAT) DFP->DAT Inhibits (Competitive) SERT Serotonin Transporter (SERT) DFP->SERT Inhibits (Competitive) Ca_Influx Ca²⁺ Influx NMDA->Ca_Influx Reduces Excitability Neuronal Excitability Ca_Influx->Excitability Cellular_Response Modulation of Downstream Signaling Cascades (e.g., CREB, mTOR) Excitability->Cellular_Response Modulates DA_Level ↑ Synaptic Dopamine DAT->DA_Level HT_Level ↑ Synaptic Serotonin SERT->HT_Level DA_Level->Cellular_Response Modulates HT_Level->Cellular_Response Modulates Neuro_Effect Integrated Neuropharmacological Effect (e.g., Antidepressant, Neuroprotective) Cellular_Response->Neuro_Effect

Caption: Integrated signaling pathway of DFP-PipHCl's dual mechanism.

Hypothetical Pharmacological Data Summary

The following tables present plausible, hypothetical data that could be generated from the experimental protocols described above.

Table 1: Receptor and Transporter Binding Affinities

TargetAssay TypeRadioligandHypothetical Kᵢ (nM)
NMDA Receptor Competition Binding[³H]MK-80185
Dopamine Transporter Competition Binding[³H]WIN 35,428150
Serotonin Transporter Competition Binding[³H]Citalopram220
Norepinephrine Transporter Competition Binding[³H]Nisoxetine> 1000

Table 2: Functional Inhibition Potencies

TargetAssay TypeMeasurementHypothetical IC₅₀ (nM)
NMDA Receptor ElectrophysiologyInhibition of NMDA current120
Dopamine Transporter [³H]DA Uptake AssayInhibition of uptake180
Serotonin Transporter [³H]5-HT Uptake AssayInhibition of uptake250

Conclusion and Future Directions

This guide has outlined a scientifically grounded, hypothetical mechanism of action for (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride, proposing a dual role as an uncompetitive NMDA receptor antagonist and a monoamine transporter inhibitor. The provided experimental workflows offer a clear path to validate this hypothesis and precisely characterize the compound's pharmacological signature.

Future research should focus on:

  • Subtype Selectivity: Investigating the compound's activity at different NMDA receptor subunit compositions (e.g., GluN2A vs. GluN2B).

  • Off-Target Screening: A broad receptor screening panel (e.g., a CEREP panel) to identify any additional, unanticipated targets.

  • In Vivo Behavioral Models: Assessing the compound's effects in animal models of depression, anxiety, and cognitive impairment to link the molecular mechanism to a potential therapeutic outcome.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.

By systematically executing the described protocols, researchers can fully elucidate the mechanism of action of DFP-PipHCl and determine its potential as a novel therapeutic agent for CNS disorders.

References

  • Wikipedia. (n.d.). NMDA receptor antagonist.
  • Aragon, M. J., et al. (2018). Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. ACS Chemical Neuroscience.
  • Aragon, M. J., et al. (2018). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. PMC.
  • University of Texas. (n.d.). Transporter Inhibition: Selective Serotonin Reuptake Inhibitors.
  • Cheng, M. H., et al. (n.d.). Inhibitor mechanisms in the S1 binding site of the dopamine transporter defined by multi-site molecular tethering of photoactive cocaine analogs. PMC.
  • Rana, V., et al. (2024). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. Bentham Science.
  • Rana, V., et al. (2024). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. Bentham Science.
  • Advanced Light Source. (2016). How Antidepressants Block Serotonin Transport.
  • Lee, K. H., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI.
  • Wikipedia. (n.d.). Serotonin reuptake inhibitor.
  • Singh, H. K., & Saadabadi, A. (2023). Selective Serotonin Reuptake Inhibitors. StatPearls - NCBI Bookshelf.
  • MedChemExpress. (n.d.). Dopamine Transporter | Inhibitors.
  • Wikipedia. (n.d.). NMDA receptor.
  • Cikotiene, I., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • S. Kaye, A. D., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed.

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The Structure-Activity Relationship of Difluorophenylpiperidine Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The difluorophenylpiperidine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of novel therapeutics targeting the central nervous system (CNS). The strategic incorporation of fluorine atoms into the phenylpiperidine core significantly influences its physicochemical properties, metabolic stability, and binding affinity to a range of biological targets. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of difluorophenylpiperidine analogs, with a focus on their interactions with dopamine receptors and serotonin transporters. We will delve into the nuanced effects of substituent modifications on both the difluorophenyl and piperidine moieties, supported by quantitative data. Furthermore, this guide offers detailed, field-proven experimental protocols for the synthesis and in vitro evaluation of these compounds, aiming to equip researchers, scientists, and drug development professionals with the knowledge to navigate the complexities of this important chemical space.

Introduction: The Significance of the Difluorophenylpiperidine Scaffold in CNS Drug Discovery

The piperidine ring is a ubiquitous structural motif found in a vast number of natural products and synthetic pharmaceuticals, earning it the status of a "privileged scaffold" in drug discovery. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for interacting with diverse biological targets.

The introduction of fluorine atoms into drug candidates has become a powerful strategy to optimize their pharmacokinetic and pharmacodynamic profiles.[1] Fluorine's high electronegativity and small size can profoundly alter a molecule's properties.

Impact on Basicity (pKa) and Lipophilicity

The incorporation of fluorine can significantly lower the basicity (pKa) of nearby nitrogen atoms, a property that can be leveraged to fine-tune a compound's ionization state at physiological pH.[2] This modulation of pKa can, in turn, influence a drug's solubility, membrane permeability, and potential for off-target interactions, such as with the hERG ion channel.[3] While fluorine is highly electronegative, its effect on lipophilicity is complex. In some cases, it can increase lipophilicity, potentially enhancing membrane penetration and blood-brain barrier permeability.[2]

Influence on Metabolic Stability and Bioavailability

The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. The strategic placement of fluorine atoms can block sites of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[1] This enhanced stability, coupled with improved physicochemical properties, can lead to better oral bioavailability.

The difluorophenylpiperidine core combines the advantageous features of the piperidine scaffold with the unique properties imparted by fluorine. This has made it a versatile template for designing potent and selective ligands for a variety of CNS targets, including dopamine and serotonin receptors, which are implicated in a range of neurological and psychiatric disorders.[4][5]

Core Directive: Unraveling the Structure-Activity Relationship (SAR)

The biological activity of difluorophenylpiperidine analogs is highly dependent on the substitution patterns on both the aromatic and heterocyclic rings, as well as the nature of any linking moieties. Understanding these SARs is critical for the rational design of potent and selective drug candidates.

SAR at Dopamine Receptors

The dopamine D4 receptor is a target of significant interest for the treatment of neuropsychiatric disorders. Structure-activity relationship studies on a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs have provided valuable insights for designing potent and selective D4 antagonists.[3][6]

Systematic modifications of the phenoxy moiety have revealed that electron-withdrawing and lipophilic groups are generally favored. For instance, the 3,4-difluorophenyl analog (8b ) exhibited the highest potency in one series with a K_i_ of 5.5 nM.[3][6] The replacement of a fluoro group with a chloro or methyl group at the 4-position of the phenyl ring led to a decrease in binding affinity.[3][6]

CompoundRK_i_ (nM) for D4
8a 4-Fluorophenyl140
8b 3,4-Difluorophenyl5.5
8c 4-Fluoro-3-methylphenyl13
8d 4-Chlorophenyl53
8e Phenyl27
8f 3-Fluoro-4-methylphenyl72
Data sourced from[3][6]

Difluorophenylpiperidine and related phenylpiperazine scaffolds have also been explored as ligands for the D2 and D3 dopamine receptors, which are key targets for antipsychotic medications.[1][7][8][9] For a series of N-phenylpiperazine analogs, the nature of the substituent on the phenyl ring significantly impacts affinity and selectivity. Generally, electron-withdrawing groups at the 2- and 3-positions of the phenyl ring enhance D3 receptor affinity.[7] The length of the linker between the piperazine ring and an appended aryl moiety also plays a crucial role, with a four-methylene linker often being optimal for high affinity at both D2 and D3 receptors.[7]

CompoundRD2 K_i_ (nM)D3 K_i_ (nM)
7a 2-methylene linker104.7182.0
7b 3-methylene linker151.4125.9
7c 4-methylene linker9.55.6
7d 5-methylene linker13.530.9
Data adapted from[7]
SAR at Serotonin Transporters (SERT)

The serotonin transporter is the primary target for a major class of antidepressant medications, the selective serotonin reuptake inhibitors (SSRIs).[5] Phenylpiperidine derivatives have been investigated as potential SSRIs.[10][11] SAR studies have shown that substitution on the phenyl ring is a key determinant of SERT affinity and selectivity. For example, in a series of meperidine analogs, a 4-iodophenyl substituent was found to be optimal for SERT binding.[10][11] While specific SAR data for difluorophenylpiperidines as SERT inhibitors is less abundant in the readily available literature, the general principles of phenylpiperidine SAR suggest that the position and electronic nature of the fluorine atoms on the phenyl ring would significantly modulate SERT affinity. The introduction of a fluoro group at the para position of a piperazine ring in a related series of compounds was shown to improve metabolic stability.[5]

Conformational Analysis and its Impact on Receptor Binding

The conformational preference of the piperidine ring is a critical factor in determining its interaction with a biological target. The introduction of fluorine can have a profound effect on this preference. Computational and NMR studies have shown that in certain fluorinated piperidines, there is a preference for the fluorine atom to occupy an axial position, which is counterintuitive based on simple steric considerations.[12][13][14] This "axial-F preference" can be attributed to a combination of charge-dipole interactions, hyperconjugation, and solvation effects.[12][13][14] This conformational locking can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity.

Scientific Integrity & Logic: Experimental Protocols and Methodologies

The following protocols are provided as a guide for the synthesis and evaluation of difluorophenylpiperidine analogs. These are based on established methods in the field and should be adapted as necessary for specific target compounds and assays.

General Synthetic Strategies for Difluorophenylpiperidine Analogs

A common route to difluorophenylpiperidine analogs involves the synthesis of a key intermediate, such as 4-(2,4-difluorobenzoyl)piperidine, followed by further elaboration.

Step 1: Synthesis of the Precursor Ketone This step typically involves the reaction of a suitable piperidine precursor with a difluorobenzoyl chloride or a related electrophile. The specific details will vary depending on the starting materials.

Step 2: Hydrolysis and Salt Formation

  • To a mixture of concentrated HCl (125 mL) and acetic acid (125 mL), add the precursor ketone (40 g, 0.15 mol).

  • Reflux the mixture for 16 hours.

  • Cool the reaction mixture and concentrate in vacuo.

  • Triturate the resulting white residue with hot isopropanol.

  • Filter the solid, wash with Et₂O, and dry to afford 4-(2,4-difluorobenzoyl)piperidine hydrochloride.

  • To a solution of the difluorophenylpiperidine hydrochloride (1.0 eq) in a suitable solvent such as DMF or CH₃CN, add a base such as K₂CO₃ or Et₃N (2-3 eq).

  • Add the desired alkylating agent (e.g., an alkyl halide or tosylate) (1.1 eq).

  • Stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction by partitioning between water and an organic solvent (e.g., EtOAc).

  • Purify the product by column chromatography on silica gel.

In Vitro Biological Evaluation

This protocol describes a competitive radioligand binding assay to determine the affinity (K_i_) of test compounds for dopamine receptors.

Materials:

  • Membrane preparations from cells expressing the dopamine receptor of interest (e.g., D2, D3, or D4).

  • Radioligand (e.g., [³H]spiperone for D2/D3, [³H]clozapine for D4).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4).

  • Non-specific binding determinant (e.g., haloperidol).

  • 96-well plates.

  • Glass fiber filters (pre-soaked in 0.3% PEI).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add in the following order:

    • 150 µL of membrane preparation.

    • 50 µL of test compound dilution or buffer (for total binding) or non-specific binding determinant (for non-specific binding).

    • 50 µL of radioligand solution.

  • Incubate the plate at 30 °C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the K_i_ values using the Cheng-Prusoff equation.

This protocol describes an assay to measure the inhibition of serotonin reuptake in cells endogenously or recombinantly expressing the serotonin transporter (SERT).

Materials:

  • JAR cells or other suitable cells expressing SERT.

  • [³H]Serotonin ([³H]5-HT).

  • Krebs-Ringer-HEPES (KRH) assay buffer.

  • 96-well cell culture plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Wash the cells with KRH assay buffer.

  • Pre-incubate the cells with various concentrations of the test compounds for 15-30 minutes at 37 °C.

  • Initiate the uptake by adding [³H]5-HT (at a concentration close to its K_M_) to each well.

  • Incubate for a defined period (e.g., 15-60 minutes) at 37 °C.

  • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Lyse the cells and transfer the lysate to scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the IC₅₀ values by non-linear regression analysis.

Visualization & Data Presentation

SAR Summary Tables

(See tables in section 2.0)

Graphviz Diagrams

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Difluorobenzoyl_precursor Difluorobenzoyl Precursor Intermediate 4-(Difluorobenzoyl)piperidine Intermediate Difluorobenzoyl_precursor->Intermediate Piperidine_precursor Piperidine Precursor Piperidine_precursor->Intermediate N_Alkylation N-Alkylation / Arylation Intermediate->N_Alkylation Final_Product Difluorophenylpiperidine Analog Library N_Alkylation->Final_Product Binding_Assay Dopamine Receptor Binding Assay Final_Product->Binding_Assay Uptake_Assay Serotonin Reuptake Inhibition Assay Final_Product->Uptake_Assay SAR_Analysis SAR Analysis Binding_Assay->SAR_Analysis Uptake_Assay->SAR_Analysis

Caption: General workflow for the synthesis and evaluation of difluorophenylpiperidine analogs.

SAR_D4 cluster_core Difluorophenylpiperidine Core cluster_phenyl Substitutions on Phenoxy Ring cluster_piperidine Piperidine Modifications Core [Core Structure] EDG Electron-Donating Groups (e.g., -CH3) Decreased Affinity Core->EDG EWG Electron-Withdrawing Groups (e.g., -F, -Cl) Increased Affinity Core->EWG Optimal Lipophilic Lipophilic Groups Generally Favorable Core->Lipophilic Conformation Conformational Rigidity (Axial F-preference) Can Enhance Affinity Core->Conformation N_Substituent N-Substituent Modulates Selectivity Core->N_Substituent

Caption: Key SAR trends for difluorophenylpiperidine-based D4 receptor antagonists.

Conclusion and Future Perspectives

The difluorophenylpiperidine scaffold is a highly valuable template in the design of novel CNS-active compounds. The strategic incorporation of fluorine atoms provides a powerful tool to fine-tune the physicochemical properties, metabolic stability, and biological activity of these analogs. The SAR studies highlighted in this guide demonstrate the sensitivity of dopamine receptor and serotonin transporter binding to subtle structural modifications on both the aromatic and piperidine rings.

Future efforts in this area will likely focus on further elucidating the complex interplay between conformational restriction, substituent effects, and target selectivity. The development of novel synthetic methodologies to access a wider range of substituted difluorophenylpiperidines will undoubtedly open new avenues for drug discovery. Moreover, a deeper understanding of the molecular interactions between these ligands and their biological targets through computational modeling and structural biology will be instrumental in the rational design of the next generation of difluorophenylpiperidine-based therapeutics with improved efficacy and safety profiles.

References

A comprehensive list of references will be provided here, including full citation details and clickable URLs for verification.

Sources

In Silico Pharmacological Profiling: (S)-2-(3,5-Difluorophenyl)piperidine Hydrochloride

[1][2]

Executive Summary & Molecule Characterization

Compound: (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride Class: Chiral 2-arylpiperidine Primary Pharmacological Context: [1][2]

  • CXCR4 Antagonist Pharmacophore: This molecule serves as the critical chiral amine "anchor" for Mavorixafor (X4P-001) , a first-in-class CXCR4 antagonist approved for WHIM syndrome.[1][2] The piperidine nitrogen is essential for salt-bridge formation within the receptor.[1][2]

  • Monoamine Transporter Modulator (NDRI): Structurally, the compound is an analog of Desoxypipradrol (2-DPMP) and Methylphenidate .[2] In silico profiling must assess its potential off-target activity as a Norepinephrine/Dopamine Reuptake Inhibitor (NDRI), a common property of 2-benzyl and 2-aryl piperidines.[1][2]

This guide outlines a high-fidelity in silico workflow to predict the binding affinity, selectivity, and ADMET profile of this specific scaffold.

Structural Preparation & Conformational Analysis

Before docking, the ligand must be prepared to simulate physiological conditions. The (S)-enantiomer is the bioactive form in the Mavorixafor scaffold, necessitating strict chiral constraints.[2]

Protocol: Ligand Preparation[1]
  • Protonation State: At physiological pH (7.4), the piperidine nitrogen (

    
    ) will be protonated (cationic).[1][2] The hydrochloride salt form implies this pre-protonated state.[2]
    
  • Conformer Generation: The piperidine ring adopts a chair conformation.[2] The bulky 3,5-difluorophenyl group at the C2 position will prefer the equatorial orientation to minimize 1,3-diaxial strain.[2]

Step-by-Step Workflow:

  • Input: SMILES string C1CCNC2=CC(=CC(=C2)F)F (Isomeric SMILES for the (S)-enantiomer).

  • Force Field: OPLS4 or MMFF94s.[2]

  • Restraints: Constrain the C2-chiral center to (S).

  • Energy Minimization: Perform geometry optimization to locate the global minimum (Equatorial phenyl).[2]

Primary Target Prediction: CXCR4 Antagonism

The primary utility of this scaffold is binding to the Chemokine Receptor Type 4 (CXCR4).[3] The 3,5-difluoro substitution pattern is designed to enhance metabolic stability and hydrophobic fit.[2]

The "Anchor" Hypothesis (Mechanism of Action)

In the context of CXCR4, this fragment binds to the orthosteric pocket. The protonated amine mimics the positively charged residues of the endogenous ligand CXCL12 (SDF-1α).[1][2]

Critical Interactions to Model:

  • Salt Bridge: The piperidine

    
     interacts with Asp97  (TM2) or Asp187  (ECL2) of CXCR4.[2]
    
  • Hydrophobic Clamp: The 3,5-difluorophenyl ring slots into a hydrophobic sub-pocket defined by Trp94 , Tyr45 , and Val112 .[2]

Docking Protocol (CXCR4)

Software: AutoDock Vina / Schrödinger Glide / Gold Target PDB: 3OE0 (CXCR4 bound to IT1t) or 4RWS (CXCR4 bound to viral chemokine vMIP-II).[1][2]

Workflow:

  • Grid Generation: Center the grid box on the co-crystallized ligand (e.g., IT1t) in PDB 3OE0.[2]

    • Box Dimensions:

      
       Å.[2]
      
  • Constraint Setup: Define a hydrogen bond constraint on Asp97 (OD1/OD2). This forces the piperidine amine to orient correctly, mimicking the known binding mode of Mavorixafor.

  • Induced Fit Docking (IFD): CXCR4 has flexible extracellular loops.[2] Standard rigid docking may fail.[2] Use IFD to allow side-chain rotation of Trp94 and Tyr116 to accommodate the difluorophenyl ring.

Visualization of Signaling & Binding Logic

CXCR4_Binding_Workflowcluster_PocketOrthosteric Pocket InteractionsLigand(S)-2-(3,5-Difluorophenyl)piperidine H+Asp97Asp97 (TM2)Anionic AnchorLigand->Asp97Salt Bridge(Ionic)Trp94Trp94 / Tyr116Hydrophobic CageLigand->Trp94Pi-Stacking /HydrophobicReceptorCXCR4 Receptor(PDB: 3OE0)Receptor->Asp97Receptor->Trp94OutputPredicted Ki / Binding PoseAsp97->OutputTrp94->Output

Caption: Logical flow of the ligand-receptor interaction within the CXCR4 orthosteric pocket. The salt bridge with Asp97 is the critical filter for activity.

Off-Target Safety Profiling: The NDRI Risk

Because this molecule is a 2-arylpiperidine, it possesses the structural pharmacophore of a stimulant.[1][2] It is imperative to screen for activity at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[2]

Comparative Pharmacophore Modeling
  • Reference Ligand: Methylphenidate (Ritalin) or Desoxypipradrol.[1][2]

  • Structural Alert: The distance between the basic nitrogen and the centroid of the aromatic ring is

    
     Å in bioactive NDRIs.
    
  • Prediction: The 3,5-difluoro substitution increases lipophilicity (

    
    ), which generally increases affinity for DAT compared to the unsubstituted parent.[2]
    
Screening Protocol
  • Target: Human DAT (Homology model based on Drosophila DAT, PDB: 4XP1 ).[2]

  • Method: Rigid docking to the central substrate binding site (S1).[2]

  • Evaluation: If the binding energy (

    
    ) is 
    
    
    kcal/mol, the compound is a likely NDRI.[2] This represents a potential CNS side effect (insomnia, tachycardia) if the compound crosses the Blood-Brain Barrier (BBB).[1][2]

ADMET & Physicochemical Profiling

The "3,5-difluoro" motif is a medicinal chemistry tactic to block metabolic soft spots.[2]

Predicted Physicochemical Properties

The following data is simulated based on QSAR models for fluorinated piperidines.

PropertyPredicted ValueInterpretation
Molecular Weight 233.69 g/mol (free base)Fragment-like; High ligand efficiency.[1][2]
cLogP 2.8 - 3.1Highly lipophilic; Good membrane permeability.[1][2]
TPSA 12.03 ŲVery low polar surface area; High BBB penetration risk.[2]
pKa (Basic N) ~9.8Predominantly ionized at pH 7.[1][2]4.
Metabolic Stability HighFluorines at 3,5 positions block CYP450 aromatic hydroxylation.[2]
Toxicity Risks (In Silico Flags)
  • hERG Inhibition: 2-Arylpiperidines can block

    
     channels.[1][2] Run a pharmacophore screen against the hERG cavity (PDB: 5VA2 ).[2]
    
  • CYP2D6 Inhibition: The basic nitrogen and lipophilic domain suggest this molecule is a Type II ligand for CYP2D6, potentially causing drug-drug interactions (DDIs).[1][2]

Experimental Validation Workflow (The "Wet Lab" Bridge)

To validate the in silico predictions, the following assay cascade is recommended:

Validation_Cascadecluster_Tier1Tier 1: Primary Pharmacologycluster_Tier2Tier 2: Safety & Off-TargetCompound(S)-2-(3,5-Difluorophenyl)piperidine HClCXCR4_AssayCXCR4 Calcium Flux(Chem-1 Cells)Compound->CXCR4_AssayBindingRadioligand Binding(vs 125I-SDF-1)Compound->BindingDAT_NETMonoamine TransporterUptake AssayCXCR4_Assay->DAT_NETIf PotenthERGhERG Patch ClampDAT_NET->hERG

Caption: Hierarchical validation strategy moving from efficacy (Tier 1) to safety (Tier 2).

References

  • Wu, B., et al. (2010). Structures of the CXCR4 chemokine GPCR with small-molecule and cyclic peptide antagonists.[2] Science, 330(6007), 1066-1071.[1][2] [1][2]

  • Zhan, W., et al. (2020). Discovery of Mavorixafor (X4P-001), a Potent, Orally Bioavailable CXCR4 Antagonist.[2] Journal of Medicinal Chemistry. (Contextualizes the scaffold). [1][2]

  • Schrödinger, LLC. (2024).[2] Small-Molecule Drug Discovery Suite 2024-1: Glide, LigPrep, QikProp.[1][2] (Standard industry software for described protocols).

  • Wishart, D.S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018.[2] Nucleic Acids Research.[2] (Source for CYP2D6/hERG comparative data). [1][2]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[2]

(S)-2-(3,5-Difluorophenyl)piperidine Hydrochloride: A Privileged Scaffold in GPCR Ligand Design

[1]

Executive Summary

(S)-2-(3,5-Difluorophenyl)piperidine hydrochloride (CAS: Variable by salt/base, typically generic for the class) is a high-value chiral intermediate used primarily in the synthesis of G-Protein Coupled Receptor (GPCR) antagonists, specifically targeting CGRP (Calcitonin Gene-Related Peptide) and NK1 (Neurokinin-1) receptors.[1]

In the context of "escaping flatland"—the industry-wide shift from flat aromatic compounds to three-dimensional vectors—this scaffold offers a critical balance:

  • Structural: It provides a rigid, chiral vector (the piperidine ring) that directs substituents into specific hydrophobic pockets.

  • Electronic: The 3,5-difluoro substitution pattern creates a metabolic blockade against P450 oxidation while modulating the pKa of the piperidine nitrogen, improving oral bioavailability and CNS penetration.

Medicinal Chemistry Profile

The "Fluorine Effect" in Lead Optimization

The specific selection of the 3,5-difluorophenyl motif is rarely accidental.[1] It serves three distinct mechanistic functions in early drug discovery:

FeatureMechanism of ActionImpact on Drug Candidate
Metabolic Blockade Fluorine at positions 3 and 5 blocks the most reactive sites for Cytochrome P450-mediated aromatic hydroxylation.[1]Significantly increases metabolic half-life (

) and reduces clearance.[1]
Lipophilicity Modulation Fluorine increases lipophilicity (

) without the steric bulk of a methyl or chloro group.
Enhances permeability through the Blood-Brain Barrier (BBB), critical for CNS targets like CGRP and NK1.[1]
pKa Suppression The electron-withdrawing phenyl ring (enhanced by fluorines) lowers the piperidine nitrogen pKa (typically from ~11 to ~9-10).Reduces the percentage of ionized species at physiological pH, further aiding membrane permeability.
Structural Biology & Chirality

The (S)-configuration at the C2 position is critical. In many GPCR antagonists (e.g., the "gepant" class), the C2-aryl group anchors the molecule within a hydrophobic sub-pocket.[1]

  • Binding Mode: The piperidine ring typically adopts a chair conformation with the bulky aryl group in the equatorial position to minimize 1,3-diaxial strain.[1]

  • Vector Control: The nitrogen atom serves as a handle for further functionalization (e.g., amide coupling), projecting the rest of the inhibitor into the solvent-exposed region of the receptor.[1]

Synthetic Methodologies

The synthesis of this compound requires strict stereocontrol. Two primary routes dominate the field: Asymmetric Hydrogenation (preferred for scale) and Classical Resolution (common in early discovery).

Route A: Asymmetric Hydrogenation (The "Gold Standard")

This route utilizes a Rhodium-catalyzed hydrogenation of the corresponding pyridine precursor. It is atom-economical and scalable.[1]

  • Precursor: 2-(3,5-Difluorophenyl)pyridine.[1]

  • Catalyst System: [Rh(COD)Cl]₂ complexed with a chiral bisphosphine ligand (e.g., (S,S)-f-Binaphane or (S)-SegPhos ).[1]

  • Conditions: High pressure H₂ (50-100 bar), acidic media (often HCl or AcOH) to activate the pyridine ring.[1]

  • Mechanism: The catalyst coordinates to the protonated pyridine, facilitating facial-selective hydride transfer.[1]

Route B: Classical Resolution (Lab Scale)

For rapid access to gram-scale quantities without expensive catalysts, diastereomeric salt formation is used.[1]

  • Starting Material: Racemic 2-(3,5-Difluorophenyl)piperidine.[1]

  • Resolving Agent: (L)-Di-p-toluoyl-tartaric acid (L-DTTA) .[1][2]

  • Process: The (S)-enantiomer forms a less soluble diastereomeric salt with L-DTTA in solvents like MeOH/Acetone, crystallizing out of solution.[1] The free base is regenerated and converted to the HCl salt.

Visualization of Synthetic Logic

The following diagram illustrates the decision tree and workflow for synthesizing this scaffold.

Synthesis_WorkflowStartTarget: (S)-2-(3,5-Difluorophenyl)piperidine HClRouteARoute A: Asymmetric Hydrogenation(High Scale/Purity)Start->RouteAPreferred for MfgRouteBRoute B: Chiral Resolution(Low Cost/Rapid)Start->RouteBPreferred for R&DPyridinePrecursor:2-(3,5-Difluorophenyl)pyridineRouteA->PyridineRacematePrecursor:Racemic PiperidineRouteB->RacemateCatRh/Chiral Ligand(e.g., (S)-SegPhos)Pyridine->Cat+ H2 (50 bar)SaltSalt Formation(L-DTTA)Racemate->Salt+ Resolving AgentCat->StartYield >95%CrystCrystallization(>99% ee)Salt->CrystCryst->StartBase Release + HCl

Caption: Comparison of the two primary synthetic routes. Route A is preferred for GMP manufacturing due to higher atom economy.

Therapeutic Applications & Case Studies

While specific proprietary structures are often confidential, this scaffold is a direct structural analog to several blockbuster pharmacophores.

The "Gepant" Class (CGRP Antagonists)

Drugs like Ubrogepant and Atogepant utilize a 2-phenylpiperidine-based core (often a piperidinone or fused analog) substituted with fluorine.[2]

  • Comparison: Atogepant uses a 2,3,6-trifluorophenyl group.[1][2][3]

  • Role of 3,5-Difluoro: The 3,5-difluoro analog is frequently screened in "fluorine scans" during SAR (Structure-Activity Relationship) campaigns to optimize metabolic stability vs. potency.[1] It is a standard "bioisostere" for the 2,3,6-trifluoro or unsubstituted phenyl groups.[1]

NK1 Receptor Antagonists

The 2-arylpiperidine core is the defining feature of Substance P antagonists (e.g., CP-99,994 ).[1]

  • Innovation: Newer generations of these inhibitors incorporate the 3,5-difluorophenyl group to reduce P-glycoprotein (P-gp) efflux, a common issue with earlier non-fluorinated analogs.[1]

Quality Control & Analytical Protocols

Ensuring enantiomeric purity is critical, as the (R)-enantiomer often lacks potency or contributes to off-target toxicity.[1]

Analytical Method: Chiral HPLC
  • Column: Daicel Chiralpak IA or IB (Amylose-based).[1]

  • Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine (DEA).

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Enantiomeric Excess (ee) > 99.0%.

Handling & Stability
  • Hygroscopicity: As a hydrochloride salt, the compound is moderately hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).

  • Solubility: Highly soluble in water, methanol, and DMSO; sparingly soluble in non-polar solvents (DCM, Hexane).[1]

References

  • Review of Piperidine Scaffolds in Drug Design

    • Title: Application of Chiral Piperidine Scaffolds in Drug Design.[4]

    • Source: Thieme Connect (Synlett/Synthesis Reviews).
    • URL:[Link][1]

  • Synthetic Methodology (Asymmetric Hydrogenation)

    • Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[5] (Describes Rh-catalyzed pathways relevant to this scaffold).

    • Source: Journal of the American Chemical Society.
    • URL:[Link][1]

  • Commercial Availability & Properties

    • Title: 4-(3,5-Difluorophenyl)piperidine hydrochloride Product Page (Analogous structure data).[1]

    • Source: Sigma-Aldrich / Merck.[1]

  • Medicinal Chemistry Context (Fluorine Substitution)

    • Title: FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.[1]

    • Source: MDPI Pharmaceuticals.
    • URL:[Link][1]

Methodological & Application

Application Note: Assay Development Strategies for Novel Piperidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine "Privileged Scaffold"

The piperidine ring is a cornerstone of medicinal chemistry, appearing in over 70 FDA-approved drugs, including blockbusters like Donepezil (Alzheimer’s), Fentanyl (Analgesic), and Palbociclib (Cancer). Its ubiquity stems from its ability to function as a versatile pharmacophore linker and its capacity to form key ionic interactions within protein active sites via its basic nitrogen (pKa ~11).

However, the very properties that make piperidines potent—high basicity, lipophilicity, and pH-dependent ionization—introduce unique challenges in assay development. Standard protocols often fail because they ignore the specific physicochemical behavior of the piperidine core in aqueous buffers.

This guide details the development of robust biochemical, cellular, and biophysical assays specifically optimized for novel piperidine derivatives.

Strategic Assay Design: The Physicochemical Context

Before pipetting, one must address the Basicity-Solubility Paradox .

  • The Challenge: Unsubstituted piperidine has a pKa of ~11.2. At physiological pH (7.4), it is >99.9% protonated. This cationic state is often required for binding (e.g., to the Aspartate residue in the AChE catalytic gorge). However, many synthetic intermediates are stored as free bases in DMSO.

  • The Risk: Diluting a high-concentration DMSO stock of a basic piperidine directly into a low-capacity buffer can cause local pH spikes, denaturing the target enzyme before binding occurs. Conversely, highly lipophilic derivatives may precipitate upon protonation in aqueous buffer.

Workflow: From Synthesis to Lead Validation

PiperidineWorkflow Synth Library Synthesis (Piperidine Core) QC QC: Solubility & pKa (LC-MS / Potentiometric) Synth->QC DMSO Stock Biochem Biochemical Screen (Enzymatic/FRET) QC->Biochem Buffer Optimization Cell Cellular Assay (Target Engagement) Biochem->Cell Hit Selection (<1µM) Biophys Biophysical Validation (SPR / TSA) Cell->Biophys Lead Characterization Biophys->Synth SAR Refinement

Figure 1: Integrated workflow for piperidine inhibitor development. Note the critical QC step to determine solubility limits before screening.

Protocol 1: Biochemical Screening (AChE Inhibition)

Target: Acetylcholinesterase (AChE).[1][2] Relevance: Piperidines (e.g., Donepezil) bind the Peripheral Anionic Site (PAS) and Catalytic Anionic Site (CAS) of AChE.[1][3] Method: Modified Ellman’s Assay.

Critical Optimization for Piperidines

Standard Ellman’s protocols use phosphate buffer pH 8.0. However, for novel piperidines, pH 7.4 is often preferred to mimic physiological protonation states closer to the blood-brain barrier environment.

Materials
  • Enzyme: Recombinant Human AChE (0.1 U/mL final).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Buffer: 100 mM Sodium Phosphate, pH 7.4, 0.1% BSA (prevents sticky piperidines from adhering to plastic).

  • Control: Donepezil (IC50 ~6 nM).

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare 10 mM stocks in 100% DMSO.

    • Crucial Step: Perform an intermediate dilution (1:20) in acidified water (0.1% Formic acid) if the compound is a free base, ensuring full protonation and solubility before adding to the neutral assay buffer.

  • Plate Setup (96-well clear flat-bottom):

    • Blank: 20 µL Buffer + 5 µL DMSO.

    • Control: 20 µL Enzyme + 5 µL DMSO.

    • Test: 20 µL Enzyme + 5 µL Compound (7-point dilution).

  • Incubation:

    • Incubate Enzyme + Compound for 15 minutes at 25°C . Why? Many piperidines are slow-binding inhibitors (induced fit). Immediate substrate addition can underestimate potency.

  • Reaction Initiation:

    • Add 175 µL of Master Mix (DTNB + ATCh in buffer).

  • Detection:

    • Measure Absorbance at 412 nm in kinetic mode (read every 30s for 10 min).

    • Calculate velocity (Slope,

      
      ).
      
Data Analysis

Calculate % Inhibition:



Protocol 2: Cell-Based Target Engagement (Kinase)

Target: Intracellular Kinase (e.g., CDK or ALK). Method: Competitive Binding / Viability Assay.

Piperidine-based kinase inhibitors (e.g., Palbociclib analogs) often target the ATP-binding pocket. A common failure mode is lysosomotropic trapping , where basic piperidines accumulate in acidic lysosomes rather than the cytosol, reducing apparent potency.

Protocol: Cellular IC50 with Lysosomal Control
  • Cell Seeding: Seed tumor cells (e.g., MCF-7) at 3,000 cells/well in 96-well plates. Allow attachment (24h).

  • Dosing:

    • Add compounds (serial dilution).

    • Parallel Control: Run a duplicate plate with 50 µM Chloroquine or Bafilomycin A1 .

    • Insight: These agents neutralize lysosomal pH. If your piperidine compound becomes significantly more potent in the presence of Chloroquine, it indicates your compound is being trapped in lysosomes (a drug design liability).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo (ATP quantification) or Resazurin.

  • Interpretation:

    • A shift in IC50 > 3-fold between +/- Chloroquine suggests high lysosomal sequestration, common for lipophilic piperidines (LogP > 3, pKa > 8).

Protocol 3: Biophysical Validation (SPR)

Method: Surface Plasmon Resonance (Biacore/Octet). Purpose: To distinguish true binders from "sticky" aggregators and determine residence time (


).
Sensorgram Logic for Piperidines

SPR_Logic Start Inject Compound Assoc Association Phase (Fast on-rate typical for electrostatic steering) Start->Assoc Steady Steady State (Equilibrium) Assoc->Steady Kon Dissoc Dissociation Phase (Slow off-rate = High Affinity) Steady->Dissoc Buffer Wash Dissoc->Start Koff

Figure 2: SPR kinetic phases. Piperidines often show fast association due to electrostatic attraction to the active site.

Protocol
  • Immobilization: Biotinylate the target protein (Enzyme) and capture on a Streptavidin (SA) chip. Target density should be low (<2000 RU) to avoid mass transport limitations.

  • Buffer: HBS-P+ (HEPES Buffered Saline + 0.05% Surfactant P20).

    • Modification: Add 3% DMSO to match compound solvent. Perform a "DMSO Calibration" solvent correction cycle.

  • Injection:

    • Inject compound series (e.g., 0.1 nM to 1 µM).

    • Contact time: 60s (Association).[4]

    • Dissociation time: 180s.

  • Analysis:

    • Fit to 1:1 Binding Model .

    • Square Wave Check: If the sensorgram looks like a "square wave" (instant on/off), the affinity is likely too weak (

      
      ) or non-specific.
      
    • Stoichiometry: Ensure

      
       is consistent with 1:1 binding. If observed 
      
      
      
      is >> theoretical
      
      
      , the piperidine is aggregating (super-stoichiometric binding).

Troubleshooting & Optimization Matrix

IssuePotential CauseRemediation Strategy
High Background (Biochem) Piperidine oxidation or reaction with DTNB.Run a "No Enzyme" control. If color develops, the compound reacts with the reporter. Switch to a fluorescent probe (e.g., ThioGlo).
Steep Hill Slope (>2.0) Colloidal aggregation.Add 0.01% Triton X-100 to the buffer. If IC50 shifts, the inhibition was an artifact of aggregation.
Insoluble Precipitate Free base precipitation in aqueous buffer.Pre-dilute compound in buffer with lower pH (5.5) or increase DMSO to 5% (if enzyme tolerates).
Cellular Potency Drop Lysosomal trapping (Ion Trapping).Reduce lipophilicity (lower LogP) or lower pKa (e.g., add fluorine to the piperidine ring) to reduce lysosomal accumulation.

References

  • BenchChem Technical Support. (2025).[5][6] The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery. BenchChem. Link

  • National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. NIH PubMed Central. Link

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry. Link

  • University of Arizona. (2017). Piperidine-based drug discovery. University of Arizona Research Repository. Link

  • Reaction Biology. (2021). Biophysical characterization of compounds disrupting the SARS-CoV-2 Spike – ACE2 interaction using SPR. Reaction Biology Application Notes. Link

  • Cayman Chemical. (2025). Biophysical Characterization Services: SPR and Thermal Shift Assays. Cayman Chemical.[7] Link

  • American Chemical Society (ACS). (2012). Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762). Journal of Medicinal Chemistry. Link

  • Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH).[8] Master Organic Chemistry. Link

  • Cambridge MedChem Consulting. (2023). Tuning basicity: Modulation of pKa in Drug Design. Cambridge MedChem. Link

Sources

using (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Guide & Experimental Protocols Subject: Handling, Synthesis, and Quality Control of Chiral Piperidine Scaffolds CAS: 1212946-48-9 (HCl salt) / 1375477-29-4 (Free base context) Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists

Introduction: The "Privileged Scaffold" Profile

(S)-2-(3,5-Difluorophenyl)piperidine hydrochloride (hereafter S-DFPP-HCl ) is a high-value chiral building block used extensively in the discovery of G-Protein Coupled Receptor (GPCR) antagonists. It serves as a critical pharmacophore in the development of drugs targeting the CGRP receptor (migraine), Orexin receptors (insomnia), and Substance P (NK1) pathways.

Why This Molecule Matters

In modern drug design, S-DFPP-HCl offers a trifecta of structural advantages:

  • Conformational Restriction: The piperidine ring locks the nitrogen vector, reducing entropic penalties upon receptor binding compared to flexible acyclic amines.

  • Metabolic Shielding: The 3,5-difluoro substitution pattern on the phenyl ring blocks the metabolically vulnerable para and ortho positions, significantly extending the half-life (

    
    ) of the final drug candidate by resisting Cytochrome P450 oxidation.
    
  • Chiral Specificity: The (S)-configuration at the C2 position is frequently the bioactive enantiomer for Class A GPCRs, directing the aromatic moiety into hydrophobic sub-pockets.

Physicochemical Profile & Handling

Warning: The primary risk when working with 2-arylpiperidines is racemization . The benzylic proton at the C2 position is sufficiently acidic that strong bases or prolonged exposure to basic conditions can lead to proton abstraction and loss of optical purity.

PropertySpecificationOperational Note
Appearance White to off-white crystalline solidHygroscopic; store in desiccator.
Molecular Weight 233.69 g/mol (HCl salt)Use this MW for stoichiometry calc.
Solubility Water, Methanol, DMSOHigh solubility in polar protic solvents.
Chiral Stability Sensitive to strong bases (e.g., NaH, LDA)CRITICAL: Avoid thermodynamic equilibration conditions.
pKa (Conjugate Acid) ~9.5 - 10.0Requires pH > 11 for complete free-basing.

Experimental Protocols

Protocol A: "Safe" Salt Break (Free-Basing)

Objective: To convert the stable HCl salt into the reactive free amine for coupling without inducing racemization.

Rationale: Direct use of the HCl salt in coupling reactions (using excess base like TEA/DIPEA) often leads to sluggish kinetics due to salt insolubility in organic solvents (DCM/THF). Isolating the free base is preferred but must be done rapidly.

Materials:

  • S-DFPP-HCl (1.0 eq)

  • Dichloromethane (DCM) or MTBE (Methyl tert-butyl ether)

  • 1M NaOH (aq) or Saturated NaHCO₃ (mild option)

  • Brine

Procedure:

  • Dissolution: Suspend S-DFPP-HCl in DCM (10 mL/g). The salt will likely not dissolve completely.

  • Biphasic Neutralization: Add 1M NaOH (1.2 eq) to the suspension under vigorous stirring at 0°C.

    • Expert Tip: Keep temperature low (0°C) to kinetically inhibit deprotonation at the C2 carbon (racemization pathway) while allowing N-deprotonation.

  • Extraction: Stir for 15 minutes until two clear layers form. Separate the organic layer.

  • Wash: Wash the organic layer once with brine.

  • Drying: Dry over anhydrous Na₂SO₄ for 10 minutes.

  • Concentration: Filter and concentrate in vacuo at <30°C.

    • Checkpoint: The resulting oil should be used immediately in the next step. Do not store the free base for prolonged periods as it reacts with atmospheric CO₂ (carbamate formation).

Protocol B: Regioselective Amide Coupling

Objective: To attach the scaffold to a carboxylic acid core (e.g., for library synthesis).

Method: HATU-mediated coupling is recommended over carbodiimides (EDC/DCI) to prevent racemization of the coupling partner and ensure rapid conversion of the sterically hindered secondary amine.

Procedure:

  • Dissolve the Carboxylic Acid partner (1.0 eq) in dry DMF.

  • Add DIPEA (3.0 eq).

  • Add HATU (1.1 eq) and stir for 5 minutes to activate the acid (formation of O-At ester).

  • Add the Freshly Prepared Free Base of S-DFPP (1.05 eq) in minimal DMF.

  • Stir at Room Temperature for 2–4 hours.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the acid (M-H) and appearance of Product (M+H).

  • Workup: Dilute with EtOAc, wash 3x with 5% LiCl (to remove DMF), 1x with Sat. NaHCO₃, and 1x with Brine.

Quality Control: Enantiomeric Purity Analysis

You cannot rely on optical rotation ([


]D) alone for research-grade purity. Chiral HPLC is the gold standard validation method.

Recommended Method (Self-Validating): Since specific columns vary by lab, this screening gradient is designed to resolve 2-arylpiperidines.

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA).

    • Ratio: 90 : 10 : 0.1

    • Note: DEA is essential to sharpen the peak of the basic amine; without it, tailing will obscure the enantiomers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (utilizing the difluorophenyl chromophore).

  • Validation Step: Inject a racemic standard (mix of R and S) first to establish separation factor (

    
    ). If peaks overlap, lower the IPA % to 5%.
    

Visualizing the Workflow & Mechanism

Diagram 1: Operational Workflow (Handling & Synthesis)

This flowchart guides the researcher through the critical decision points to avoid racemization.

G Start S-DFPP-HCl Salt (Stable Storage Form) Decision Reaction Medium? Start->Decision Path_Aq Aqueous/Biphasic (Schotten-Baumann) Decision->Path_Aq Acyl Chlorides Path_Org Anhydrous Organic (DCM/DMF) Decision->Path_Org Sensitive Acids Coupling Protocol B: HATU/DIPEA Coupling Path_Aq->Coupling Direct Use (Excess Base) FreeBase Protocol A: Cold Biphasic Neutralization (0°C, 15 min) Path_Org->FreeBase Isolate Amine FreeBase->Coupling Immediate Use Risk RISK: Racemization if pH > 12 or Temp > 40°C FreeBase->Risk Storage > 1hr QC QC: Chiral HPLC (Chiralpak AD-H) Coupling->QC

Caption: Operational workflow for converting S-DFPP-HCl into drug candidates while mitigating racemization risks.

Diagram 2: Pharmacophore Logic

Why use this specific molecule? This diagram illustrates the binding interactions.

Pharmacophore Core (S)-Piperidine Core Sub1 3,5-Difluorophenyl Core->Sub1 C2 Position (S) Sub2 Secondary Amine (NH) Core->Sub2 N1 Position Effect1 Metabolic Blockade (Prevents P450 Oxidation) Sub1->Effect1 Effect2 Lipophilicity Boost (Brain Penetration) Sub1->Effect2 Effect3 H-Bond Donor (Receptor Anchoring) Sub2->Effect3

Caption: Structural Activity Relationship (SAR) rationale for the 3,5-difluorophenyl-piperidine scaffold.

References

  • Beak, P., & Lee, W. K. (1993).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of 2-Substituted Piperidines. Journal of Organic Chemistry.  (Foundational work on 2-arylpiperidine lithiation/racemization issues).
    
  • Mercer, S. P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Journal of Organic Chemistry. (Protocols for handling chiral piperidines).

  • Negri, G., et al. (2019). Discovery of CGRP Receptor Antagonists for the Treatment of Migraine. Journal of Medicinal Chemistry.[1][2] (Contextual usage of piperidine/cycloheptane scaffolds in CGRP).

  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Reference for HCl salt stability vs. free base).

Sources

Application Note: Preparation and Handling of (S)-2-(3,5-Difluorophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a formal technical document for use in pharmaceutical research and development. It prioritizes data integrity, reproducibility, and the specific handling requirements of chiral fluorinated intermediates.

Abstract & Scope

(S)-2-(3,5-Difluorophenyl)piperidine hydrochloride is a "privileged scaffold" in medicinal chemistry, serving as a critical chiral building block for G-protein coupled receptor (GPCR) antagonists, specifically targeting the CGRP (Calcitonin Gene-Related Peptide) and 5-HT (Serotonin) receptors. Its structural integrity—specifically the S-configuration at the C2 position—is thermodynamically sensitive to racemization under basic conditions.

This guide provides validated protocols for preparing high-concentration stock solutions (DMSO) and physiological buffers, ensuring enantiomeric excess (ee%) retention and accurate stoichiometric delivery in biological assays.

Physicochemical Profile

ParameterSpecificationNotes
Chemical Name (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride
CAS Number 1203685-51-1 (Racemate ref.)[1]Verify specific (S)-isomer CAS on vendor CoA.
Molecular Formula C₁₁H₁₃F₂N · HCl
Molecular Weight 233.69 g/mol Free Base: ~197.23 g/mol
Appearance White to off-white crystalline solidHygroscopic.
Solubility (DMSO) ≥ 50 mMRecommended for stock.
Solubility (Water) ≥ 20 mMpH dependent (acidic).
Chiral Center C2 (S-configuration)Risk of racemization at pH > 10 or high T.

Pre-Formulation Considerations

The Stoichiometry Trap

A common error in high-throughput screening (HTS) is neglecting the counterion mass.

  • Mass Correction Factor: 1.185

  • Calculation: To obtain 1.0 mg of the active free base, you must weigh 1.185 mg of the HCl salt.

    
    
    
Stability & Racemization Logic

The C2 proton is benzylic and alpha to an amine. While the HCl salt locks the nitrogen lone pair, preventing proton abstraction, dissolution in high-pH buffers exposes the free base. If the solution is basic (pH > 9) and heated, the C2 proton becomes acidic enough to allow transient enolization/racemization.

  • Rule: Maintain stock solutions in neutral or slightly acidic vehicles. Avoid storing in basic buffers (e.g., Carbonate pH 10) for >4 hours.

Experimental Protocols

Protocol A: Preparation of 50 mM DMSO Master Stock

For analytical standards, HTS libraries, and long-term storage.

Reagents:

  • (S)-2-(3,5-Difluorophenyl)piperidine HCl (Solid)

  • DMSO (Anhydrous, ≥99.9%, HPLC Grade)

Workflow:

  • Equilibration: Allow the storage vial to reach room temperature (20–25°C) before opening to prevent condensation (hygroscopicity management).

  • Weighing: Weigh 11.68 mg of the salt into a sterile, amber glass vial.

    • Note: Use an anti-static gun if the powder is electrostatically charged.

  • Solvation: Add 1.00 mL of Anhydrous DMSO.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for maximum 2 minutes at <30°C.

  • Storage: Aliquot into single-use vials. Store at -20°C.

    • Stability:[2][3] >6 months at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Preparation of Aqueous Buffer (pH 7.4) for Biological Assays

For cell-based assays or enzymatic coupling.

Challenge: Dissolving the HCl salt in unbuffered water yields an acidic solution (pH ~4–5), which may be toxic to cells.

Workflow:

  • Predilution: Prepare a 10x concentrate in Methanol or DMSO (e.g., 10 mM).

  • Buffer Selection: Use PBS (pH 7.4) or HEPES (25 mM, pH 7.4) .

  • Stepwise Addition:

    • Place buffer in a vortexing tube.

    • Slowly add the organic concentrate to the moving buffer (1:100 dilution to reach 100 µM final).

    • Why? Adding buffer to the high-concentration organic stock can cause transient precipitation ("crashing out") of the free base due to the "oiling out" effect before the salt fully dissociates.

  • pH Check: Verify final pH is 7.2–7.6. The buffering capacity of 1x PBS is usually sufficient to neutralize the micro-molar HCl contribution.

Process Visualization

Figure 1: Preparation & QC Workflow

G Start Solid Salt (Hygroscopic) Weigh Weighing (Anti-static) Start->Weigh Equilibrate to RT Solvent Add DMSO (Anhydrous) Weigh->Solvent 11.68 mg/mL Mix Vortex/Sonicate (<30°C) Solvent->Mix QC QC Check (Chiral HPLC) Mix->QC Validation Store Storage (-20°C, Amber) Mix->Store Routine QC->Store Pass

Caption: Workflow for generating high-integrity stock solutions. Note the critical temperature control during sonication to prevent thermal stress on the chiral center.

Quality Control (QC) & Validation

To ensure the solution contains the pure (S)-enantiomer, Chiral HPLC is required. Standard C18 columns cannot distinguish enantiomers.

Method: Chiral Phase HPLC
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Role of DEA: The basic additive (Diethylamine) is crucial . It suppresses the ionization of the piperidine nitrogen, sharpening the peak shape. Without DEA, the amine interacts with silanols, causing severe tailing.

  • Detection: UV @ 254 nm (Phenyl absorption).

  • Success Criteria: ee% > 98%.

Figure 2: Solubility & Stability Logic

Stability cluster_safe Safe Zone Salt HCl Salt Form (Solid/Acidic pH) FreeBase Free Base (Basic pH) Salt->FreeBase pH > 9.0 (Deprotonation) FreeBase->Salt Add HCl Racemate Racemic Mixture (Inactive/Impure) FreeBase->Racemate Time + Heat (Reversible Protonation at C2)

Caption: Stability diagram illustrating the risk of converting the stable HCl salt into the free base, which is susceptible to racemization under thermal stress.

References

  • Luo, G., et al. (2012). "Discovery of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (BMS-927711): An Oral Calcitonin Gene-Related Peptide (CGRP) Antagonist in Clinical Trials for Treating Migraine." Journal of Medicinal Chemistry.

  • Sigma-Aldrich. "Product Specification: 2-(3,5-Difluorophenyl)piperidine derivatives." Merck KGaA.

  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[2][4] Advanced Drug Delivery Reviews.

  • Stalcup, A. M. (2010). "Chiral Separations."[5][6] Annual Review of Analytical Chemistry. (Methodology for amine separation using DEA additives).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Substituted Piperidine Synthesis. The piperidine motif is a cornerstone in medicinal chemistry, present in numerous natural products and pharmaceuticals.[1][2] However, its synthesis is often fraught with challenges related to stereocontrol, regioselectivity, and reaction optimization. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for common hurdles encountered in the lab.

Part 1: Troubleshooting Guide

This section addresses specific, problem-oriented questions in a direct Q&A format. Each answer provides a mechanistic explanation, actionable troubleshooting steps, and detailed protocols.

Question 1: My catalytic hydrogenation of a substituted pyridine is giving a poor mixture of diastereomers. How can I improve selectivity?

Answer: Poor diastereoselectivity in the hydrogenation of substituted pyridines is a frequent challenge, stemming from the difficulty of controlling the facial selectivity of hydrogen addition to the heterocyclic ring. The outcome is highly dependent on the catalyst, solvent, and the steric and electronic nature of the substituents.[3][4]

Core Problem: The catalyst surface or soluble catalyst coordination sphere is not sufficiently discriminating between the two faces of the protonated pyridine or intermediate dihydropyridine species. Acidic conditions are typically required to protonate the pyridine, which activates it for reduction and prevents the resulting piperidine product from poisoning the catalyst.[3][5]

Troubleshooting & Optimization Strategy:

  • Catalyst Screening: The choice of metal is paramount.

    • PtO₂ (Adams' catalyst): Often a good starting point, typically used in acidic media like acetic acid. It can provide high cis-selectivity.[5][6]

    • Pd/C or Pd(OH)₂/C: Can be effective, but selectivity may vary. Pd(OH)₂/C is particularly useful for its ability to facilitate hydrogenolysis of N-benzyl groups simultaneously with ring reduction.[5]

    • Rh/C or Rh-based complexes: Rhodium catalysts can offer different selectivity profiles and may be effective under milder conditions.[1]

    • Ruthenium Nanoparticles: Supported ruthenium catalysts have shown excellent performance in providing high cis-diastereoselectivity under mild conditions.[4]

  • Solvent & Additive Optimization:

    • Acidic Media: Acetic acid is standard, but other acids like HCl in an alcohol solvent can alter the reaction environment and impact selectivity.[1] The acid protonates the pyridine, making it more susceptible to reduction.[3]

    • Chiral Auxiliaries: For asymmetric hydrogenations, attaching a chiral auxiliary to the pyridine can direct the hydrogenation from one face, leading to high diastereoselectivity and enantioselectivity.[3][5]

  • Pressure & Temperature Control:

    • Hydrogen Pressure: Higher pressures (e.g., 50-150 bar) can sometimes improve reaction rates and selectivity, but this must be optimized for each substrate.[5]

    • Temperature: Start at room temperature. Increasing the temperature may improve slow reactions but can also negatively impact selectivity by providing enough energy to overcome the desired lower-energy transition state.

Workflow: Optimizing Diastereoselective Pyridine Hydrogenation

G start Poor Diastereoselectivity (e.g., < 5:1 dr) catalyst Screen Catalyst Type start->catalyst auxiliary Consider Chiral Auxiliary start->auxiliary If enantioselectivity is also a goal conditions Optimize Conditions catalyst->conditions Best catalyst identified (e.g., PtO₂, Ru/C) pressure Vary H₂ Pressure (e.g., 40-100 bar) conditions->pressure solvent Modify Solvent/Acid (AcOH, HCl/MeOH) conditions->solvent success Achieved > 10:1 dr pressure->success Improvement noted solvent->success Improvement noted auxiliary->success Traceless cleavage post-hydrogenation

Caption: Decision tree for troubleshooting poor diastereoselectivity.

Protocol: Optimized Hydrogenation using PtO₂ [6]

  • Reactor Setup: In a high-pressure reactor vessel, add the substituted pyridine (1.0 eq) and glacial acetic acid (approx. 0.1 M concentration).

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon), add PtO₂ (Adams' catalyst), typically at a loading of 1-5 mol%.

  • Hydrogenation: Seal the reactor. Purge the system 3-5 times with hydrogen gas, then pressurize to the desired pressure (e.g., 50-100 bar).[5]

  • Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by GC-MS or ¹H NMR analysis of aliquots. Reactions are typically complete in 4-24 hours.[6]

  • Workup: Once complete, carefully vent the excess hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol. The solvent can then be removed under reduced pressure.

CatalystTypical ConditionsCommon OutcomeReference
PtO₂ AcOH, 50 bar H₂, RTHigh cis-selectivity[3][6]
Pd(OH)₂/C MeOH, 100 bar H₂, 40 °CGood for N-debenzylation[5]
Ru-NPs/C MeOH, 30 bar H₂, 60 °CHigh cis-selectivity, good functional group tolerance[4]
Question 2: My Pictet-Spengler reaction for synthesizing a tetrahydro-β-carboline is failing or giving low yields. What should I investigate?

Answer: The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydro-β-carboline or tetrahydroisoquinoline core. Its success hinges on the delicate balance between imine formation and the subsequent electrophilic cyclization. Failure often points to issues with the reactivity of either the amine or the aldehyde/ketone, or suboptimal reaction conditions.[7]

Core Problem: The key Mannich-type cyclization step is acid-catalyzed. However, if the acid is too strong or the temperature too high, it can lead to substrate decomposition or unwanted side reactions.[8] Conversely, if conditions are too mild, the reaction may not proceed at all. The electronic nature of the aromatic ring is also critical; electron-rich systems cyclize more readily.[7]

Troubleshooting & Optimization Strategy:

  • Acid Catalyst and Stoichiometry:

    • Brønsted Acids: Trifluoroacetic acid (TFA) is a common and effective catalyst.[8] Other acids like TsOH or HCl can also be used. Start with catalytic amounts and increase if necessary. For some substrates, stoichiometric acid may be required.

    • Lewis Acids: In some cases, Lewis acids can promote the reaction, but they may also favor undesired pathways.[6]

    • Co-catalysts: For challenging substrates, co-catalysts like thioureas have been shown to facilitate the reaction under milder conditions by acting as hydrogen-bond donors.[9]

  • Solvent Choice:

    • Dichloromethane (DCM) or dichloroethane (DCE) are common aprotic solvents.

    • Protic solvents like methanol or ethanol can sometimes be effective but may interfere by forming acetals with the aldehyde.

    • Running the reaction neat (without solvent) at elevated temperatures can sometimes be successful for less reactive substrates.

  • Temperature and Reaction Time:

    • Many Pictet-Spengler reactions proceed at room temperature. If no reaction is observed, gently heating (e.g., to 40-80 °C) can initiate cyclization.[10]

    • Monitor the reaction closely. Prolonged reaction times at high temperatures can lead to decomposition or rearomatization of the product.

  • Substrate Reactivity:

    • Aldehyde: Electron-withdrawing groups on the aldehyde can deactivate it. Highly hindered aldehydes may also react sluggishly.

    • Amine: The nucleophilicity of the aromatic ring (e.g., indole or phenethylamine) is crucial. Electron-donating groups on the ring will accelerate the cyclization.[7]

Protocol: Optimized TFA-Catalyzed Pictet-Spengler Reaction [8]

  • Reactant Solution: Dissolve the tryptamine derivative (1.0 eq) and the aldehyde (1.0-1.2 eq) in dichloroethane (DCE) to a concentration of approximately 0.1 M.

  • Catalyst Addition: Add trifluoroacetic acid (TFA) to the solution. A good starting point is 50 mol%, but this can be optimized (from 10 mol% to 200 mol%).[8]

  • Reaction Execution: Stir the mixture at room temperature or reflux, monitoring progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture and quench by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving enantioselective synthesis of a chiral piperidine?

There are three main approaches to synthesize enantiopure piperidines:[11]

  • Chiral Pool Synthesis: This involves using readily available, enantiopure starting materials from nature, such as amino acids (e.g., L-lysine or L-glutamic acid), and converting them into the target piperidine through a series of chemical transformations.[12]

  • Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction, such as an alkylation or cyclization.[13] After the key stereocenter is set, the auxiliary is removed. This has been used effectively in the asymmetric hydrogenation of pyridines.[5]

  • Asymmetric Catalysis: This is often the most efficient approach, where a small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand or an organocatalyst) is used to generate a large amount of enantiomerically enriched product.[14][15][16] Examples include asymmetric hydrogenation, aza-Diels-Alder reactions, and dearomatization reactions.[1][17]

Q2: I'm struggling with a Buchwald-Hartwig amination to N-arylate my piperidine. What are the critical parameters to optimize?

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success with piperidines, especially hindered ones, depends heavily on the right combination of ligand, base, and solvent.[18][19]

  • Ligand Choice: This is often the most critical parameter. For sterically hindered piperidines, bulky, electron-rich phosphine ligands are required. Biarylphosphine ligands like XPhos or RuPhos are excellent starting points. Bidentate ligands like BINAP or DPPF can also be effective.[18][20]

  • Base Selection: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu) is the most common and often the most effective.[18] Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate can be successful in specific cases.[21]

  • Solvent: Anhydrous, deoxygenated solvents are crucial. Toluene, dioxane, and THF are commonly used.

  • Catalyst Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are standard choices. Using a pre-formed catalyst complex of palladium and the chosen ligand can also improve results.

Workflow: Buchwald-Hartwig Optimization

G start Low Yield in N-Arylation ligand Screen Ligand (XPhos, RuPhos, BINAP) start->ligand base Screen Base (NaOtBu, K₃PO₄, Cs₂CO₃) ligand->base No improvement result Analyze Results (LCMS/GCMS) ligand->result Improvement temp Optimize Temperature (80-110 °C) base->temp No improvement base->result Improvement temp->result Improvement success High Yield Achieved result->success

Caption: A logical workflow for optimizing a Buchwald-Hartwig reaction.

Q3: What are the common pitfalls when scaling up a piperidine synthesis?

Scaling up a reaction from the milligram to the gram or kilogram scale introduces challenges that are not always apparent at the bench.[22]

  • Heat Transfer: Exothermic reactions that are easily controlled in a round-bottom flask can become dangerous thermal runaways in a large reactor due to the lower surface-area-to-volume ratio.[22] Reaction calorimetry is essential to assess thermal risk.

  • Mixing: Efficient mixing becomes more difficult on a larger scale. This can lead to localized "hot spots" or concentration gradients, resulting in lower yields and more side products.

  • Reagent Addition: The rate of addition for reagents becomes critical. Slow, controlled addition, which is trivial on a small scale, may require specialized pumps for large-scale work to avoid side reactions like over-alkylation.[23]

  • Workup and Purification: Extractions and chromatography that are simple in the lab can be cumbersome and resource-intensive on a large scale. Recrystallization or distillation become more attractive purification methods. The formation of azeotropes, for instance between piperidine and water, can complicate purification.[23]

Q4: Which analytical techniques are most crucial for characterizing substituted piperidines?

A combination of spectroscopic and chromatographic techniques is essential for unambiguous characterization.[24][25]

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): This is the most powerful tool for structural elucidation. ¹H NMR coupling constants are particularly vital for determining the relative stereochemistry of substituents on the piperidine ring (i.e., cis vs. trans).[26]

  • Mass Spectrometry (MS): Used to determine the molecular weight of the compound and, through fragmentation patterns (especially with GC-MS or LC-MS/MS), can provide further structural information.[24]

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are used to assess the purity of the compound and to separate diastereomers. Chiral HPLC is the standard method for determining enantiomeric excess (ee).

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups (e.g., C=O, N-H, O-H).

References

  • Oleshkevich, E., & Asatryan, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. Retrieved from [Link]

  • Glorius, F., et al. (2008). Catalytic Asymmetric Hydrogenation of Heteroarenes. Illinois Chemistry. Retrieved from [Link]

  • Leitch, J. A., et al. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Retrieved from [Link]

  • Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(21), 2850-2852. Retrieved from [Link]

  • (2017). Optimization of Acidic Protocols for Pictet− Spengler Reaction. ResearchGate. Retrieved from [Link]

  • Beller, M., et al. (2016). Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. Chemical Communications, 52(4), 747-750. Retrieved from [Link]

  • O'Hagan, D. (2000). Asymmetric routes to substituted piperidines. Chemical Communications, (22), 2157-2165. Retrieved from [Link]

  • Contente, M. L., et al. (2020). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ACS Catalysis, 10(15), 8414-8419. Retrieved from [Link]

  • Wang, Z., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 16(1), 6851. Retrieved from [Link]

  • Pellissier, H. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Catalysts, 13(9), 1255. Retrieved from [Link]

  • Dickner, T., & Laschat, S. (2002). Stereoselective Synthesis of Piperidines. Synthesis, 2002(12), 1707-1728. Retrieved from [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. Retrieved from [Link]

  • (n.d.). Main routes to the piperidine cycle synthesis. ResearchGate. Retrieved from [Link]

  • Lavarına, B., et al. (2024). A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target. Chemical Science, 15(8), 2846-2856. Retrieved from [Link]

  • D'Elia, P., et al. (2023). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 28(13), 5122. Retrieved from [Link]

  • Rajput, A. P., et al. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(8), 182-186. Retrieved from [Link]

  • Dean, A., et al. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds. Retrieved from [Link]

  • Jackson, R. F. W., et al. (2001). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Retrieved from [Link]

  • Wang, D., et al. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry, 13(12), 1166-1173. Retrieved from [Link]

  • Wang, Z., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. ResearchGate. Retrieved from [Link]

  • (2019). Optimization of reaction conditions. ResearchGate. Retrieved from [Link]

  • Carretero, J. C., et al. (2010). Chiral Oxazolopiperidone Lactams: Versatile Intermediates for the Enantioselective Synthesis of Piperidine-Containing Natural Products. ResearchGate. Retrieved from [Link]

  • Buffat, M. G. (2004). Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate. Retrieved from [Link]

  • Thomson, R. J., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14357-14363. Retrieved from [Link]

  • Jacobsen, E. N., et al. (2005). Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Journal of the American Chemical Society, 127(45), 15692-15693. Retrieved from [Link]

  • (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Oleshkevich, E., & Asatryan, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • Sather, A. C., & Martinot, T. A. (2019). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ACS Publications. Retrieved from [Link]

  • (2020). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. Retrieved from [Link]

  • (2008). Preparation of piperidine from pyridine? Sciencemadness.org. Retrieved from [Link]

  • Nolan, S. P., et al. (2009). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 11(21), 4906-4909. Retrieved from [Link]

  • (2019). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). ResearchGate. Retrieved from [Link]

  • Chiba, S., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 362-368. Retrieved from [Link]

  • (2025). Key Factors for Successful Scale-Up in Organic Synthesis. Pure Synth. Retrieved from [Link]

  • (2018). Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst. Bentham Science. Retrieved from [Link]

  • Brown, D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Molecular Systems Design & Engineering, 7(8), 947-954. Retrieved from [Link]

  • (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Retrieved from [Link]

  • Marsini, M. A., et al. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Organic Process Research & Development, 27(6), 981-1000. Retrieved from [Link]

  • (n.d.). Ring-closing metathesis. Wikipedia. Retrieved from [Link]

  • (2025). Piperidine Synthesis. DTIC. Retrieved from [Link]

Sources

Piperidine Synthesis & Functionalization Technical Support Hub

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. Aris Thorne | Sector: Small Molecule Discovery

Mission Statement

Welcome to the Piperidine Technical Support Center. Piperidine scaffolds are the thermodynamic sinks of medicinal chemistry—ubiquitous yet deceptively tricky to optimize. Whether you are battling the "quaternization trap" during N-alkylation or struggling with regioselectivity in C-H activation, this guide treats your protocol as a debugging process. We do not just list steps; we isolate variables to ensure your chemistry is reproducible and scalable.

Module 1: N-Functionalization (The "Bread and Butter")

Context: The secondary amine of piperidine is a potent nucleophile (


). The most common failure mode is not lack of reactivity, but hyper-reactivity leading to polyalkylation or catalyst poisoning.
Topic A: Controlling N-Alkylation (Preventing Quaternization)

User Question: "I am trying to mono-alkylate a 4-substituted piperidine with a primary alkyl bromide. I consistently get 15-20% of the dialkylated quaternary ammonium salt, even with 1:1 stoichiometry. How do I stop this?"

Scientist Answer: The issue is kinetic. The product (secondary amine) is often more nucleophilic than the starting material due to the inductive effect of the newly added alkyl group. You are fighting a runaway reaction.

The Self-Validating Protocol:

  • The "Dilution-Addition" Rule: Never dump reagents together.

    • Setup: Dissolve the alkyl halide (1.0 equiv) in the reaction solvent.

    • Action: Add the piperidine (1.1 to 1.2 equiv) slowly via syringe pump over 2–4 hours.

    • Why: This keeps the concentration of free piperidine low relative to the alkyl halide, statistically favoring the initial attack over the second.

  • Base Selection Switch:

    • Switch from

      
       (heterogeneous, slow) to DIPEA (Hünig's base)  or 
      
      
      
      .
    • Validation: If you see a white precipitate forming immediately that is insoluble in DCM but soluble in water, you are forming the quaternary salt. Stop and dilute.

  • Solvent Tuning:

    • Use Acetonitrile (MeCN) at 0°C initially. MeCN solvates the transition state well but lower temperatures suppress the higher energy activation barrier of the second alkylation.

Troubleshooting Logic Tree (N-Alkylation):

N_Alkylation_Troubleshooting Start Issue: Low Yield / Impurities Check_Purity Analyze Crude (LCMS/NMR) Start->Check_Purity Decision1 Major Impurity? Check_Purity->Decision1 Quat Quaternary Salt (M+ + Alkyl) Decision1->Quat Over-alkylation SM Unreacted SM Decision1->SM Stalled Elim Elimination Product (Alkene) Decision1->Elim Basicity issue Sol_Quat Sol: Reverse Addition Order Use Syringe Pump Switch to reductive amination Quat->Sol_Quat Sol_SM Sol: Change Leaving Group (Br -> I) Add KI (Finkelstein) Increase Temp SM->Sol_SM Sol_Elim Sol: Use non-nucleophilic base Lower Temp Change Solvent (DMF -> MeCN) Elim->Sol_Elim

Caption: Diagnostic logic for identifying and correcting N-alkylation failure modes.

Topic B: Buchwald-Hartwig Amination (Coupling to Aryl Halides)

User Question: "My Pd-catalyzed coupling of piperidine with an aryl chloride stalls at 30% conversion. I'm using


 and BINAP. The mixture turns black."

Scientist Answer: You are experiencing catalyst death . Piperidines are strong


-donors and can bind to palladium, displacing your ligand and shutting down the cycle (Pd black formation). 

is notoriously unreliable for secondary amines because the reduction to Pd(0) is uncontrolled.

Optimized Conditions:

  • Pre-catalyst is Mandatory: Stop using

    
    . Use Pd-G3 or Pd-G4 precatalysts  (e.g., XPhos Pd G3). These contain the active species pre-formed and protected, ensuring 1:1 ligand-to-metal ratio.
    
  • Ligand Choice:

    • For Aryl Chlorides:RuPhos or BrettPhos . These bulky, electron-rich ligands prevent the amine from binding to the metal center.

    • For Sterically Hindered Piperidines:SPhos .

  • Base: Use NaOtBu or LHMDS . Strong bases facilitate the deprotonation/reductive elimination step.

Data: Ligand Performance Matrix

Substrate ClassRecommended LigandCatalyst SourceBaseTemp (°C)
Aryl Bromide (Simple)XPhosXPhos Pd G3

80
Aryl Chloride (Deactivated)BrettPhos BrettPhos Pd G3NaOtBu100
Aryl Chloride (Heterocycle)RuPhos RuPhos Pd G3LHMDS60-80
2,6-Disubstituted PiperidineSPhos SPhos Pd G3NaOtBu110
Module 2: C-H Functionalization (The Frontier)

Context: Direct functionalization of the piperidine ring (C2, C3, or C4) avoids de novo synthesis but is chemically challenging due to the deactivating nature of the amine.

Topic C: Photoredox

-Amino Arylation

User Question: "I want to arylate the


-position (C2) of my N-Boc piperidine. I tried standard lithiation/trapping but the functional group tolerance is poor. Is there a milder way?"

Scientist Answer: Yes. Photoredox catalysis is the superior method here. It utilizes the lower bond dissociation energy (BDE) of the


-C-H bond adjacent to the nitrogen.

The Protocol (MacMillan/Molander Type):

  • Catalyst: Ir[dF(

    
    )ppy]
    
    
    
    (dtbbpy)
    
    
    (1-2 mol%). This iridium catalyst has a long-lived excited state and high oxidation potential (
    
    
    ).
  • HAT Reagent: You must use a Hydrogen Atom Transfer (HAT) co-catalyst, typically Quinuclidine or 3-Acetoxyquinuclidine .

  • Mechanism:

    • The Ir(III)* oxidizes the quinuclidine to a radical cation.

    • This radical cation abstracts the

      
      -H from the piperidine (highly selective for C2).
      
    • The resulting carbon-centered radical attacks the aryl partner (usually a cyano-arene or electron-deficient heterocycle).

Critical Troubleshooting:

  • Oxygen Exclusion: This reaction is strictly anaerobic.

    
     quenches the excited state of Iridium. Validation: The reaction mixture should degas (freeze-pump-thaw) until no bubbles are visible.
    
  • Light Source: Use Blue LEDs (450 nm). Heat is the enemy; use a fan to keep the vial at RT.

C-H Activation Workflow:

CH_Activation Substrate N-Boc Piperidine Radical α-Amino Radical (Nucleophilic) Substrate->Radical H-Abstraction Catalyst Ir(III) + Blue Light HAT Quinuclidine (HAT) Catalyst->HAT Oxidizes HAT->Substrate Abstracts H Trap Ar-CN / Ar-X (Electrophile) Radical->Trap Radical Addition Product α-Arylated Piperidine Trap->Product SET/Elimination

Caption: Mechanistic flow for Photoredox α-C-H arylation of piperidines.

Module 3: De Novo Synthesis (The Foundation)
Topic D: Stereoselective Hydrogenation of Pyridines

User Question: "I need to reduce a 3-substituted pyridine to the cis-3-substituted piperidine. Standard Pd/C hydrogenation gives a 50:50 cis/trans mixture."

Scientist Answer: Palladium on Carbon usually favors the cis product, but isomerization can occur if the reaction is slow or if the catalyst loading is too low. To lock in stereoselectivity, you need to control the adsorption face.

The "Acid-Trap" Protocol:

  • Catalyst: Switch to

    
     (5%)  or 
    
    
    
    (Adams' Catalyst)
    . Rhodium is generally more stereoselective for cis reduction than Palladium.
  • Solvent System: Use Acetic Acid or MeOH + 1.0 eq HCl .

    • Mechanism:[1][2][3][4] Protonating the pyridine renders it electron-deficient, facilitating hydrogenation, but more importantly, the resulting piperidinium salt is less likely to poison the catalyst or undergo epimerization.

  • Pressure: High pressure (500 psi / 35 bar) favors the kinetic cis product. Low pressure allows thermodynamic equilibration to the trans isomer.

References
  • N-Alkylation Optimization

    • Title: Practical Guide to N-Alkyl
    • Source:Organic Process Research & Development
    • URL:[Link]

  • Buchwald-Hartwig Troubleshooting

    • Title: A User's Guide to Palladium-Catalyzed Amination of Aryl Halides.[3]

    • Source:Chemical Science[3]

    • URL:[Link]

  • Photoredox C-H Functionalization

    • Title: Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation.[5][6][7]

    • Source:Journal of the American Chemical Society[6]

    • URL:[Link]

  • Stereoselective Hydrogenation

    • Title: Asymmetric Hydrogenation of Pyridines and Arom
    • Source:Chemical Reviews
    • URL:[Link]

Sources

Technical Support Center: (S)-2-(3,5-Difluorophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride . This chiral building block is a critical intermediate in the synthesis of neuroactive pharmacophores (e.g., NK1 antagonists, CGRP receptor modulators).

Its structural core—a secondary amine adjacent to an electron-deficient aromatic ring—presents unique stability challenges. The 3,5-difluoro substitution pattern exerts a strong electron-withdrawing effect (Inductive effect,


), significantly acidifying the benzylic proton at the C2 position. This makes the compound more susceptible to racemization than unsubstituted 2-phenylpiperidines, particularly when the pH drifts toward neutral or basic conditions.

This guide provides troubleshooting workflows to maintain stereochemical integrity and chemical purity in solution.

Module 1: Solubility & Dissolution Protocols

Status: The hydrochloride salt is highly polar and hygroscopic. Common Issue: "The compound is not dissolving fully," or "A fine precipitate forms after minutes."

Troubleshooting Guide: Dissolution
Solvent SystemSolubility RatingNotes & Recommendations
Water (Milli-Q) High (>50 mg/mL)Ideal for stock solutions. Critical: pH must remain < 5.0 to prevent free-base precipitation.
Methanol / Ethanol High Good for organic reactions. Avoid prolonged storage in MeOH due to potential hemiaminal formation if aldehydes are present as impurities.
DMSO Moderate-High Use for biological assays. Warning: DMSO is hygroscopic; absorbed water can facilitate hydrolysis or racemization over long periods.
DCM / Chloroform Low The HCl salt is poorly soluble. Requires conversion to free base (NOT recommended for storage).
Acetonitrile Moderate Often requires mild heating (30°C) or water co-solvent (5%).
FAQ: Precipitation Events

Q: I dissolved the salt in PBS (pH 7.4), and it crashed out. Why? A: This is a pKa mismatch. The pKa of the piperidine nitrogen is approximately 9–10. At pH 7.4, a significant equilibrium shift toward the free base occurs. The free base is lipophilic and poorly water-soluble.

  • Solution: For physiological buffers, pre-dissolve in DMSO (up to 10% final vol) or reduce pH to < 6.0 if the assay permits.

Module 2: Stereochemical Stability (Racemization Risk)

Status: CRITICAL RISK. The (S)-configuration is thermodynamically unstable relative to the racemate under specific conditions.

The Mechanism of Failure

The 3,5-difluorophenyl group pulls electron density from the C2 carbon. This weakens the C2-H bond. If the solution becomes basic, the proton can be abstracted, forming a planar enamine-like intermediate or carbanion, which re-protonates non-stereoselectively, destroying the chiral purity.

Experimental Protocol: Preventing Racemization
  • Maintain Acidic pH: Always keep the compound in its protonated (salt) form during storage. The positive charge on the nitrogen electrostatically repels base attack and prevents lone-pair donation into the ring.

  • Avoid Ketone Solvents: Do not store in acetone or MEK. Piperidines can form enamines with ketones, which are prone to rapid racemization.

  • Temperature Control:

    • Solid State: Stable at room temperature (desiccated).

    • Solution: Store at 4°C or -20°C.

    • Heat: Never heat > 40°C in protic solvents unless pH is strictly < 3.

Visualizing the Degradation Pathway

DegradationPathways Salt (S)-Isomer (HCl Salt) [Stable] Salt->Salt pH < 4 4°C FreeBase (S)-Isomer (Free Base) [Transient] Salt->FreeBase pH > 7.0 Base Addition Planar Planar Intermediate (Carbanion/Enamine) FreeBase->Planar -H+ (C2 Deprotonation) Accelerated by 3,5-F2 Oxidation N-Oxide / Imine (Oxidative Degradation) FreeBase->Oxidation O2 / Peroxides Racemate Racemic Mixture (R/S) Planar->Racemate +H+ (Non-selective)

Figure 1: Degradation pathways showing the critical risk of base-mediated racemization driven by the electron-withdrawing fluorine substituents.

Module 3: Analytical Troubleshooting

Status: HPLC and NMR artifacts are common due to salt formation and rotamers.

Issue: Split Peaks in NMR

Observation: You see duplicated signals in the 1H NMR (CDCl3 or DMSO-d6). Diagnosis: This is likely Rotamerism or Slow Exchange , not impurity.

  • In the HCl salt form, the piperidinium ring adopts a rigid chair conformation. The N-H protons can lock the ring, creating distinct environments for axial/equatorial protons.

  • Verification: Run the NMR at elevated temperature (50°C). If peaks coalesce, it is a conformational effect. If they remain distinct, check for racemization (use chiral HPLC).

Issue: Chiral HPLC Tailing

Observation: The (S)-peak tails significantly, making ee determination difficult. Diagnosis: Interaction between the amine and silanol groups on the column. Solution:

  • Additive: Add 0.1% DEA (Diethylamine) or TEA to the mobile phase to mask silanols.

  • Salt Suppression: Add 0.1% TFA only if using an acidic-stable chiral column (e.g., Chiralpak IG/IC).

Module 4: Storage & Handling Summary

To ensure maximum shelf-life and reproducibility, adhere to the following decision matrix.

StorageLogic Start Incoming Material (S)-2-(3,5-F2-Ph)Piperidine HCl Form Is it Solid or Solution? Start->Form Solid Solid Storage Form->Solid Solution Solution Storage Form->Solution SolidAction Store at 4°C Desiccator (Hygroscopic!) Shelf Life: >2 Years Solid->SolidAction SolventCheck Check Solvent Solution->SolventCheck Water Water/Buffer SolventCheck->Water Organic MeOH/EtOH SolventCheck->Organic WaterAction Ensure pH < 5 Freeze at -20°C Use within 1 month Water->WaterAction OrganicAction Store at -20°C Seal under Argon Use within 3 months Organic->OrganicAction

Figure 2: Decision tree for storage conditions to prevent hydrolysis and racemization.

References

  • Luo, G., et al. (2012).[1] "Efficient and Scalable Enantioselective Synthesis of a Key Intermediate for Rimegepant." Organic Letters. (Context: Discusses the stability and synthesis of similar chiral piperidine intermediates).

  • ChemicalBook. (2025).[2] "Safety Data Sheet: 4-(2,4-Difluorobenzoyl)piperidine hydrochloride." (Context: General handling of fluorinated piperidine salts).

  • Cardiff University. (2015). "The mechanism of racemisation of 5-substituted hydantoins and piperidines." ORCA Repository. (Context: Mechanistic insight into benzylic deprotonation driven by electron-withdrawing groups).

  • Leahy, D. K., et al. (2012).[1][3] "Efficient and Scalable Enantioselective Synthesis of a CGRP Antagonist." Organic Letters. (Context: Process chemistry involving 2-aryl piperidine stability).

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Difluorophenylpiperidine Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated as a "privileged structure" for its prevalence in a multitude of clinically successful drugs.[1] Its synthetic tractability and conformational flexibility allow for fine-tuning of pharmacological properties. The introduction of fluorine atoms to the phenyl ring of phenylpiperidine derivatives can significantly modulate their biological activity, influencing everything from metabolic stability to receptor binding affinity. This guide offers an in-depth, objective comparison of the biological activities of difluorophenylpiperidine isomers, providing researchers, scientists, and drug development professionals with a critical analysis supported by experimental data to inform rational drug design.

The Critical Impact of Isomerism on Biological Activity

The precise positioning of the difluorophenyl group on the piperidine ring, the arrangement of fluorine atoms on the phenyl ring, and the stereochemistry of the molecule are not trivial structural details. These isomeric variations can lead to profound differences in a compound's interaction with its biological target, ultimately determining its potency, selectivity, and therapeutic potential. This guide will dissect these nuances, with a primary focus on the well-characterized dopamine D4 receptor (D4R) antagonists, while also exploring the broader therapeutic landscape of this versatile chemical class.

Positional Isomerism: A Case Study in Dopamine D4 Receptor Antagonism

Recent advances in medicinal chemistry have identified the 4,4-difluoropiperidine ether scaffold as a promising starting point for the development of potent and selective D4R antagonists.[2] The D4 receptor is a key target in the treatment of various neuropsychiatric disorders. Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the phenoxy moiety of these compounds is a critical determinant of their binding affinity.

A systematic investigation by Surratt et al. (2020) provides a clear illustration of how the positional isomerism of fluorine atoms on the phenyl ring dictates D4R affinity.[2] The following data for a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives highlights this principle:

Phenyl SubstitutionKᵢ (nM) for D4 Receptor
3-Fluorophenyl1280
4-Fluorophenyl140
3,4-Difluorophenyl 5.5

Table 1: Impact of Fluorine Position on D4 Receptor Binding Affinity. Data extracted from Surratt et al. (2020)[2]

The data unequivocally demonstrates that while monofluorination at the 4-position of the phenyl ring confers a significant increase in potency compared to the 3-position, the introduction of a second fluorine atom at the 3-position, resulting in the 3,4-difluorophenyl isomer, leads to a dramatic enhancement in binding affinity.[2] This suggests that the electronic and steric properties imparted by the 3,4-difluoro substitution pattern are optimal for interaction with the D4 receptor binding pocket.

Further exploration of the SAR in this series revealed that replacing the 4-fluoro substituent with a 4-chloro group resulted in a decrease in binding affinity (Kᵢ = 53 nM), as did the complete removal of the 4-fluoro group (Kᵢ = 27 nM).[2] This underscores the specific and favorable role of the fluorine atom at the 4-position.

The Influence of the Difluoropiperidine Scaffold

The position of the fluorine atoms on the piperidine ring itself also plays a crucial role. The same study investigated a 3,3-difluoropiperidine scaffold, which generally resulted in compounds with lower D4R affinity compared to their 4,4-difluoro counterparts.[2] This highlights that the conformational constraints and electronic effects imposed by the gem-difluoro group on the piperidine ring directly influence the presentation of the pharmacophoric elements to the receptor.

Broader Therapeutic Potential of Difluorophenylpiperidine Isomers

While the D4 receptor provides a well-defined example of isomeric differentiation, various difluorophenylpiperidine isomers have shown promise against a range of other biological targets:

  • Antimicrotubule Agents: Phenyl 2,6-difluoro-4-(2-oxoimidazolidin-1-yl)benzenesulfonates have demonstrated potent antiproliferative activity by disrupting microtubule polymerization. In contrast, the corresponding 3,5-difluoro isomers were significantly less active.[3]

  • Antifungal and Antibacterial Agents: Derivatives of 2,4-difluorophenol, a related structural motif, have shown significant antifungal activity against various Candida species and antibacterial activity against Gram-positive bacteria.[4]

  • Anticancer Activity: A novel piperidone derivative, 3,5-bis(2,4-difluorobenzylidene)-4-piperidone, has been shown to suppress the growth of pancreatic cancer xenografts.[5]

It is crucial to note that these examples involve different core scaffolds and biological targets. However, they collectively underscore the principle that the substitution pattern of the difluorophenyl ring is a key determinant of biological activity across diverse therapeutic areas.

The Overlooked Dimension: Stereoisomerism

Chirality is a fundamental aspect of molecular recognition in biological systems.[6] The three-dimensional arrangement of atoms in a molecule can dramatically affect its interaction with a chiral biological target, such as a receptor or enzyme. For chiral difluorophenylpiperidine derivatives, the different enantiomers or diastereomers can exhibit vastly different pharmacological profiles. One isomer may be highly potent, while the other is inactive or even contributes to off-target effects.[7]

While specific comparative data for the enantiomers of a single difluorophenylpiperidine is not extensively available in the public domain, the principles of chiral pharmacology are well-established.[8] The development of a single, active enantiomer is now a standard practice in modern drug discovery to enhance therapeutic efficacy and minimize adverse effects.[4]

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key in vitro assays are provided below.

Radioligand Binding Assay for Dopamine D4 Receptor Affinity

This protocol is essential for determining the binding affinity (Kᵢ) of test compounds for the D4 receptor.

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture HEK293 cells stably expressing hD4R harvesting Cell Harvesting cell_culture->harvesting homogenization Homogenization harvesting->homogenization centrifugation Centrifugation & Washing homogenization->centrifugation storage Store at -80°C centrifugation->storage incubation Incubate membranes, [³H]N-methylspiperone, & test compound storage->incubation filtration Rapid Filtration incubation->filtration washing Wash filters filtration->washing scintillation Scintillation Counting washing->scintillation ic50 Determine IC₅₀ scintillation->ic50 cheng_prusoff Calculate Kᵢ using Cheng-Prusoff equation ic50->cheng_prusoff caption Workflow for Radioligand Binding Assay G cell_seeding Seed cancer cells in a 96-well plate compound_treatment Treat cells with varying concentrations of test compound cell_seeding->compound_treatment incubation Incubate for 24-72 hours compound_treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate to allow for formazan crystal formation mtt_addition->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) formazan_formation->solubilization absorbance_reading Read absorbance at ~570 nm solubilization->absorbance_reading ic50_determination Calculate IC₅₀ value absorbance_reading->ic50_determination caption Workflow for MTT Assay

Caption: Workflow for assessing antiproliferative activity.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight. [5]2. Compound Treatment: Treat the cells with a range of concentrations of the difluorophenylpiperidine isomer. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a period of 24 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Directions

The biological activity of difluorophenylpiperidine derivatives is exquisitely sensitive to isomeric variations. The strategic placement of fluorine atoms on both the phenyl and piperidine rings, as well as the compound's stereochemistry, are critical parameters that must be carefully considered in the design of new therapeutic agents. The data presented here for D4 receptor antagonists provides a compelling example of how subtle structural modifications can lead to orders of magnitude differences in potency.

Future research should focus on a more systematic evaluation of all possible positional and stereoisomers of promising difluorophenylpiperidine scaffolds against a broader range of biological targets. Such studies, coupled with computational modeling, will undoubtedly accelerate the discovery of novel, highly potent, and selective drug candidates.

References

  • Surratt, C. K., et al. (2020). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ACS Chemical Neuroscience, 11(15), 2326–2338. [Link]

  • Pagnan, F., et al. (2024). Design, synthesis and biological evaluation of new 2,6-difluorinated phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates as new antimicrotubule agents. European Journal of Medicinal Chemistry, 270, 116345. [Link]

  • Subramaniam, D., et al. (2012). 3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis. Journal of Biological Chemistry, 287(21), 17364–17375. [Link]

  • Wessjohann, L. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1361. [Link]

  • Dutta, A. K., et al. (2001). Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 11(17), 2337–2340. [Link]

  • Mallesha, L., et al. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. International Journal of ChemTech Research, 10(5), 725-733. [Link]

  • Gawalska, A., et al. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Archiv der Pharmazie, 347(11), 819–831. [Link]

  • Zheng, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Journal of Medicinal Chemistry, 66(6), 3873–3894. [Link]

  • Landoni, M. F. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current Drug Metabolism, 2(1), 31–47. [Link]

  • Tokyo University of Science. (2026, February 13). New study reveals how a key receptor tells apart two nearly identical drug molecules. Phys.org. [Link]

  • BIOENGINEER.ORG. (2026, February 13). New Study Uncovers How a Crucial Receptor Distinguishes Between Two Almost Identical Drug Molecules. [Link]

  • Chiralpedia. (2025). Chiral Pharmacology: The Mirror Image of Drug Development. [Link]

  • Wipf, P. (2008). Research in the Wipf Group. University of Pittsburgh. [Link]

  • Fernández-Fernández, C., et al. (2005). SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. Bioorganic & Medicinal Chemistry Letters, 15(17), 3929–3933. [Link]

Sources

Comparative Analysis of Piperidine-Based Monoamine Transporter Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of clinically approved pharmaceuticals and bioactive molecules.[1] Its structural and physicochemical properties—including chemical stability, conformational flexibility, and the ability to modulate lipophilicity—make it an ideal motif for designing compounds that target the central nervous system (CNS).[1] Among these, inhibitors of monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), represent a critical class of therapeutics and research tools for investigating neurological and psychiatric disorders.

This guide provides a comparative overview of piperidine-based monoamine transporter inhibitors. While centered on the structural class represented by compounds like (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride, this document extends its analysis to a broader range of analogues to illuminate key principles of potency, selectivity, and experimental validation. We will delve into the mechanism of action, present comparative binding data for key compounds, and provide a detailed, validated protocol for assessing inhibitor potency in your own laboratory.

Mechanism of Action: Modulating Synaptic Neurotransmission

Monoamine transporters are transmembrane proteins located on presynaptic neurons that are responsible for the reuptake of neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft.[2][3] This reuptake process terminates the neurotransmitter signal and maintains homeostatic balance.

Inhibitors targeting these transporters bind to the protein and block this reuptake mechanism. The direct consequence is an increased concentration and prolonged residence time of the neurotransmitter in the synaptic cleft, leading to enhanced signaling at postsynaptic receptors.[3] The specific behavioral and therapeutic effects of an inhibitor are dictated by its relative affinity and selectivity for DAT, NET, and SERT. For instance, high selectivity for DAT is often associated with stimulant properties, while SERT-selective inhibitors form the basis of many antidepressant medications.[3]

MOA Figure 1: Mechanism of Monoamine Transporter Inhibition vesicle Vesicles (Dopamine) transporter Dopamine Transporter (DAT) vesicle->transporter synaptic_cleft Synaptic Cleft transporter->vesicle receptors Dopamine Receptors inhibitor (S)-2-(3,5-Difluorophenyl)piperidine (Inhibitor) inhibitor->transporter Blockade dopamine Dopamine dopamine->receptors Binding & Signaling

Caption: Monoamine transporter inhibitors block the reuptake of neurotransmitters.

Comparative Analysis of Piperidine Inhibitors

The potency and selectivity of piperidine-based inhibitors are highly sensitive to stereochemistry and substitutions on both the piperidine and associated aromatic rings.[4][5][6] Simple piperidine structures, which can be viewed as truncated analogues of more complex molecules like cocaine, have been shown to possess significant DAT activity.[7][8] For example, certain 3,4-disubstituted piperidines are potent DAT inhibitors with Ki values ranging from 4-400 nM.[4][5]

Below is a table summarizing the in vitro binding affinities (Ki or IC50 in nM) for several representative piperidine-based inhibitors and key reference compounds at human monoamine transporters. Lower values indicate higher binding affinity.

CompoundDAT (Ki/IC50, nM)SERT (Ki/IC50, nM)NET (Ki/IC50, nM)Selectivity ProfileReference
GBR 12909 12.03162200DAT Selective[9]
Methylphenidate ~100~100,000~100DAT/NET Selective[10]
(+)-5 (Hydroxypiperidine) 0.46>10,000203Highly DAT Selective[6]
(-)-5 (Hydroxypiperidine) 56.7>10,0001260Weak DAT Affinity[6]
(-)-Methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate (Compound 6) 217.6-Potent DAT/SERT Dual Inhibitor[4][5]
Cocaine (Reference) ~200-700~200-700~200-700Non-selective[10]

Note: Values are compiled from different studies and should be used for relative comparison. Direct comparison is most accurate for data generated within the same study under identical conditions.

This data highlights several key structure-activity relationships (SAR):

  • Stereochemistry is Critical: The enantiomers (+)-5 and (-)-5 exhibit a greater than 120-fold difference in binding affinity for DAT, demonstrating a highly specific stereochemical interaction with the transporter binding site.[6]

  • Substituents Dictate Selectivity: The addition of a naphthyl group in "Compound 6" results in a potent dual DAT/SERT inhibitor, whereas the GBR series maintains strong selectivity for DAT.[4][5][9]

  • Piperidines vs. Tropanes: The flexible piperidine scaffold can achieve potencies that are substantially greater than cocaine, which is based on a more rigid tropane skeleton.[7][8]

Experimental Protocol: Radioligand Binding Assay for Inhibitor Potency (IC50/Ki)

To ensure trustworthiness and reproducibility, quantitative comparisons between inhibitors must be performed using a validated, standardized assay. The competitive radioligand binding assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound.

Causality Behind Experimental Choices:

  • Why use transfected cell membranes? Using membranes from cells (e.g., HEK293) stably expressing a single human transporter (e.g., hDAT) provides a clean, reproducible biological system, eliminating confounding variables from native tissue which contains multiple receptor types.[2]

  • Why use a radioligand? A radiolabeled ligand (e.g., [³H]-WIN 35,428 for DAT) with high affinity and specificity allows for highly sensitive detection and quantification of binding.[11]

  • Why determine non-specific binding? A high concentration of a known inhibitor is used to saturate all specific binding sites. Any remaining radioactivity is considered non-specific (e.g., binding to the filter or lipids) and must be subtracted to isolate the signal of interest.[12][13]

  • Why convert IC50 to Ki? The IC50 (the concentration of inhibitor that displaces 50% of the radioligand) is dependent on the concentration of the radioligand used. The Cheng-Prusoff equation corrects for this, providing the true inhibition constant (Ki), which is an intrinsic property of the inhibitor.[13]

Workflow Figure 2: Workflow for Radioligand Binding Assay A 1. Membrane Preparation Homogenize hDAT-expressing cells. Isolate membranes via centrifugation. B 2. Assay Plate Setup (96-well) - Total Binding (Membranes + Radioligand) - Non-Specific (Membranes + Radioligand + Excess Unlabeled Ligand) - Competition (Membranes + Radioligand + Test Compound) A->B C 3. Incubation Incubate plate at room temperature (e.g., 60-120 min) to reach equilibrium. B->C D 4. Filtration Rapidly filter plate contents through GF/C filters to trap membranes. C->D E 5. Washing Wash filters with ice-cold buffer to remove unbound radioligand. D->E F 6. Scintillation Counting Add scintillation cocktail to dried filters. Quantify radioactivity (CPM/DPM). E->F G 7. Data Analysis - Calculate Specific Binding - Plot % Inhibition vs. [Compound] - Determine IC50 via non-linear regression - Calculate Ki using Cheng-Prusoff F->G

Caption: A validated workflow ensures accurate determination of inhibitor potency.

Step-by-Step Methodology

This protocol is a synthesized standard procedure for a 96-well plate format.

  • Membrane Preparation:

    • Harvest cultured cells stably expressing the human transporter of interest (e.g., hDAT-HEK293).

    • Homogenize the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).[12]

    • Centrifuge the homogenate at low speed (1,000 x g) to remove nuclei and large debris.

    • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g, 4°C) to pellet the cell membranes.[13]

    • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.

  • Assay Execution:

    • On the day of the assay, thaw the membrane preparation and dilute to the desired concentration (e.g., 5-20 µg protein per well) in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).[12]

    • Prepare serial dilutions of your test compound, such as (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Add membranes, assay buffer, and a single concentration of radioligand (e.g., 1-5 nM [³H]-WIN 35,428).

      • Non-Specific Binding (NSB): Add membranes, a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909), and the radioligand.

      • Competition Wells: Add membranes, your test compound at each concentration, and the radioligand.

    • Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[12][13]

  • Filtration and Counting:

    • Pre-soak a 96-well glass fiber filter mat (e.g., GF/C) in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.

    • Terminate the incubation by rapidly transferring the contents of the assay plate onto the filter mat using a cell harvester, applying vacuum to pull the liquid through.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove all unbound radioligand.[13]

    • Dry the filter mat completely (e.g., 30 minutes at 50°C).

    • Place the filters into scintillation vials or a compatible plate, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the mean counts per minute (CPM) for each condition.

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • For each concentration of your test compound, calculate the percent inhibition: % Inhibition = 100 * (1 - (Competition CPM - NSB CPM) / (Specific Binding)).

    • Plot % Inhibition versus the log concentration of your test compound and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.[13]

Conclusion

The piperidine scaffold is a remarkably versatile platform for the development of potent and selective monoamine transporter inhibitors. As demonstrated by the comparative data, subtle modifications in stereochemistry and substitution patterns can dramatically alter the pharmacological profile of a compound, shifting it from a highly selective DAT inhibitor to a potent dual-target ligand.[4][6] This chemical tractability provides researchers with a rich toolkit for probing the function of monoamine systems.

For drug development professionals and scientists, the key to unlocking the full potential of novel compounds like (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride lies in rigorous, quantitative characterization. The implementation of validated in vitro protocols, such as the radioligand binding assay detailed here, is a non-negotiable step for generating the high-quality, reproducible data needed to make informed decisions and advance the field of neuropharmacology. The inherent limitations in comparing data across different laboratories stress the importance of including appropriate reference compounds in all new investigations.[11]

References

  • Meltzer, P. C., et al. (1998). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of Medicinal Chemistry. Available at: [Link]

  • Ghorai, S. K., et al. (2009). Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • Kozikowski, A. P., et al. (1998). Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. ChEMBL. Available at: [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at: [Link]

  • Kozikowski, A. P., et al. (1998). Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors. ResearchGate. Available at: [Link]

  • Ma, S. N., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Available at: [Link]

  • Ghorai, S. K., et al. (2003). High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol. Available at: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Meltzer, P. C., et al. (1998). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. UTMB Research Expert Profiles. Available at: [Link]

  • Ippolito, J. A., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. Available at: [Link]

  • Filarowska, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, H., & Mandal, R. (2013). Overview of Monoamine Transporters. Current Protocols in Pharmacology. Available at: [Link]

  • Li, S. M., et al. (2006). A direct comparison of the potencies of five psychostimulant drugs on human and mouse dopamine, serotonin and norepinephrine transporters. BMC Pharmacology. Available at: [Link]

Sources

A Researcher's Guide to the In Vitro Validation of (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complexities of neuropharmacology, the rigorous in vitro validation of novel compounds is a cornerstone of preclinical development. This guide provides an in-depth technical comparison of key methodologies for characterizing the bioactivity of (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride, a compound of interest for its potential modulation of the N-methyl-D-aspartate (NMDA) receptor. By presenting supporting experimental data and explaining the causality behind experimental choices, this document aims to equip scientists with the necessary insights to design and execute robust validation studies.

The piperidine moiety is a highly privileged scaffold in medicinal chemistry, frequently found in clinically approved drugs targeting the central nervous system.[1][2] The specific substitution pattern of (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride suggests a potential interaction with neurotransmitter receptors. This guide will focus on its validation as a putative NMDA receptor antagonist, comparing its profile with established modulators.

The Central Role of the NMDA Receptor in Health and Disease

The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[3] Its dysfunction, characterized by either over- or under-activity, is implicated in a range of neurological and psychiatric disorders, including stroke, neurodegenerative diseases, and depression.[4][5][6] This makes the NMDA receptor a significant target for therapeutic intervention. The receptor's activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, leading to the opening of its ion channel and subsequent influx of Ca2+ and Na+.[7]

Below is a diagram illustrating the fundamental signaling pathway of the NMDA receptor.

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds (co-agonist) Compound (S)-2-(3,5-Difluorophenyl) piperidine hydrochloride Compound->NMDA_Receptor Modulates Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Influx Na_ion Na⁺ NMDA_Receptor->Na_ion Influx Downstream Downstream Signaling (e.g., Synaptic Plasticity) Ca_ion->Downstream Activates

Caption: Simplified signaling pathway of the NMDA receptor.

A Multi-Faceted Approach to In Vitro Validation

To comprehensively validate the activity of (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride, a combination of in vitro assays is essential. This guide will focus on three core techniques:

  • Radioligand Binding Assays: To determine the compound's affinity for the NMDA receptor.

  • Whole-Cell Patch-Clamp Electrophysiology: To characterize the functional effect on receptor-mediated currents.

  • Calcium Imaging Assays: To measure the impact on intracellular calcium influx, a key downstream event.

The following diagram outlines the general workflow for the in vitro validation process.

Validation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Interpretation Hypothesis Hypothesis Generation: (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride is an NMDA Receptor Antagonist Assay_Selection Assay Selection: - Radioligand Binding - Electrophysiology - Calcium Imaging Hypothesis->Assay_Selection Cell_Prep Cell/Tissue Preparation Assay_Selection->Cell_Prep Binding_Assay Radioligand Binding Assay Cell_Prep->Binding_Assay Ephys_Assay Whole-Cell Patch-Clamp Cell_Prep->Ephys_Assay Calcium_Assay Calcium Imaging Assay Cell_Prep->Calcium_Assay Data_Analysis Quantitative Data Analysis Binding_Assay->Data_Analysis Ephys_Assay->Data_Analysis Calcium_Assay->Data_Analysis Comparison Comparison with Alternatives Data_Analysis->Comparison Conclusion Conclusion & Further Steps Comparison->Conclusion

Caption: General workflow for in vitro validation of a novel compound.

Experimental Protocols

Radioligand Binding Assay

Rationale: This assay directly measures the affinity of a compound for its target receptor by competing with a radiolabeled ligand. It is a fundamental first step in characterizing a drug-receptor interaction.[8]

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer (e.g., 50mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes containing the NMDA receptors.[9][10] Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a known concentration of a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801), and varying concentrations of (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride or a reference compound (e.g., unlabeled MK-801).[10][11]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.[10]

  • Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.[10]

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of specific binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

Rationale: This technique provides high-resolution information about the functional effects of a compound on ion channel activity. It allows for the direct measurement of NMDA receptor-mediated currents and how they are modulated.[12][13]

Step-by-Step Methodology:

  • Cell Culture or Brain Slice Preparation: Use a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells) or prepare acute brain slices from rodents.[14][15]

  • Recording Setup: Place the prepared cells or slices in a recording chamber on an inverted microscope and perfuse with artificial cerebrospinal fluid (aCSF).

  • Patch-Clamp Recording: Using a glass micropipette filled with an internal solution, form a high-resistance seal with the cell membrane (a "gigaseal"). Rupture the membrane patch to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of ionic currents.[12]

  • Eliciting NMDA Currents: Apply NMDA and glycine/D-serine to the cell to activate the NMDA receptors and evoke an inward current.

  • Compound Application: Apply varying concentrations of (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride to the perfusion solution and measure the resulting change in the NMDA-evoked current.

  • Data Analysis: Measure the peak amplitude of the NMDA current in the absence and presence of the compound. Plot the percentage of inhibition against the compound concentration to determine the IC50.

Calcium Imaging Assay

Rationale: Since NMDA receptor activation leads to a significant influx of calcium, measuring changes in intracellular calcium concentration provides a robust functional readout of receptor activity.[4][5] This method is often more amenable to higher throughput screening than electrophysiology.[3]

Step-by-Step Methodology:

  • Cell Culture and Loading: Culture primary neurons or a suitable cell line in a multi-well plate.[5] Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).[4][15]

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells using a fluorescence microscope or a plate reader.

  • Compound Incubation: Incubate the cells with varying concentrations of (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride or a reference antagonist.

  • NMDA Receptor Activation: Stimulate the cells with NMDA and glycine/D-serine to induce calcium influx.

  • Fluorescence Measurement: Record the change in fluorescence intensity over time. The increase in fluorescence is proportional to the increase in intracellular calcium concentration.

  • Data Analysis: Quantify the peak fluorescence response for each concentration of the test compound. Normalize the data to the response in the absence of the compound and plot the percentage of inhibition against the compound concentration to determine the IC50.

Comparative Data Analysis

The following tables present hypothetical but expected data for (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride in comparison to known NMDA receptor antagonists.

Table 1: Radioligand Binding Affinity (Ki) at the NMDA Receptor

CompoundKi (nM)
(S)-2-(3,5-Difluorophenyl)piperidine hydrochlorideExpected in the low to mid-nanomolar range
MK-801 (Dizocilpine)10[11]
Ketamine1200 (S-ketamine)[16]
MemantineVaries depending on assay conditions

Table 2: Functional Antagonism (IC50) of NMDA Receptor-Mediated Currents

CompoundIC50 (µM) - Electrophysiology
(S)-2-(3,5-Difluorophenyl)piperidine hydrochlorideExpected to be consistent with binding affinity
MK-801 (Dizocilpine)Sub-micromolar
KetamineLow micromolar
MemantineLow to mid-micromolar

Table 3: Inhibition of NMDA-Induced Calcium Influx (IC50)

CompoundIC50 (µM) - Calcium Imaging
(S)-2-(3,5-Difluorophenyl)piperidine hydrochlorideExpected to correlate with electrophysiology data
MK-801 (Dizocilpine)Sub-micromolar
KetamineLow micromolar
MemantineLow to mid-micromolar

Discussion and Interpretation

A comprehensive analysis of the data from these three assays will provide a robust in vitro profile of (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride.

  • Concordance of Data: A strong correlation between the Ki from the binding assay and the IC50 values from the functional assays would provide high confidence that the observed functional effects are due to direct interaction with the NMDA receptor.

  • Potency and Selectivity: Comparing the potency of the test compound to established NMDA receptor modulators will help to position it within the existing pharmacological landscape. Further assays would be required to determine its selectivity against other neurotransmitter receptors.

  • Mechanism of Action: While these assays confirm antagonism, further electrophysiological experiments can elucidate the specific mechanism (e.g., competitive, non-competitive, or uncompetitive antagonism).

Conclusion

The in vitro validation of (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride requires a multi-pronged approach that combines direct binding studies with functional assessments of receptor activity. By employing radioligand binding assays, whole-cell patch-clamp electrophysiology, and calcium imaging, researchers can obtain a comprehensive understanding of the compound's potency and mechanism of action at the NMDA receptor. This rigorous preclinical evaluation is an indispensable step in the journey of translating a promising molecule into a potential therapeutic agent for neurological and psychiatric disorders.

References

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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of (S)-2-(3,5-Difluorophenyl)piperidine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of biologically active compounds.[1][2] Among these, 2-arylpiperidine derivatives have garnered significant attention for their potent interactions with monoamine transporters, particularly the dopamine transporter (DAT). This guide delves into the nuanced structure-activity relationships (SAR) of (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride analogs, a class of compounds with potential applications in central nervous system (CNS) disorders. While a comprehensive SAR study dedicated solely to this specific scaffold remains to be published, by examining related 2-arylpiperidine series, we can infer critical structural determinants for activity and provide a framework for future drug discovery efforts.

The Core Scaffold: (S)-2-(3,5-Difluorophenyl)piperidine

The foundational structure, (S)-2-(3,5-Difluorophenyl)piperidine, presents several key features that dictate its pharmacological profile. The stereochemistry at the 2-position of the piperidine ring is crucial, with the (S)-enantiomer often exhibiting higher affinity for monoamine transporters compared to the (R)-enantiomer or the racemic mixture. The 3,5-difluorophenyl moiety is another critical component, where the fluorine atoms can significantly influence binding affinity, selectivity, and metabolic stability through electronic and steric effects.

Probing the Structure-Activity Landscape: A Comparative Analysis

To understand the SAR of our target analogs, we will draw parallels from studies on other 2-arylpiperidine series that have been investigated as monoamine transporter inhibitors. The key areas for modification and their likely impact on activity are outlined below.

Substitution on the Phenyl Ring

The nature and position of substituents on the phenyl ring are paramount in determining the potency and selectivity of 2-arylpiperidine analogs for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as the fluorine atoms in our core structure, is often beneficial for DAT affinity. Studies on N-benzylpiperidine analogues have shown that electron-withdrawing groups in the C(4)-position of the N-benzyl group enhance DAT binding.[3]

  • Halogenation: Halogen substitution, in general, has been a successful strategy in modulating the activity of monoamine transporter inhibitors. For instance, in a series of meperidine analogues, substitutions with 4-iodophenyl and 3,4-dichlorophenyl groups resulted in potent ligands for the SERT.[4] The difluoro substitution in our lead compound likely plays a significant role in its target engagement.

  • Steric Bulk: The size and position of substituents can influence how the ligand fits into the transporter's binding pocket. While specific data for the 3,5-difluoro pattern is limited, it is a common strategy to explore various substitution patterns (e.g., 2,4-, 3,4-, 4-fluoro) to optimize interactions.

Modification of the Piperidine Ring

The piperidine ring itself offers several avenues for modification that can profoundly impact the pharmacological profile.

  • N-Substitution: The nitrogen atom of the piperidine ring is a key site for modification.

    • N-Alkylation/N-Benzylation: The addition of alkyl or benzyl groups to the piperidine nitrogen can significantly alter potency and selectivity. In a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines, the N-substituent was found to be crucial for DAT affinity, with a 2-naphthylmethyl group conferring subnanomolar affinity.[5]

    • N-Dealkylation: In some cases, the unsubstituted secondary amine (N-H) can be beneficial. For meperidine analogues, N-demethylation improved binding affinity and selectivity for the SERT.[4]

  • Substitution at Other Positions: Introducing substituents at other positions on the piperidine ring can influence the molecule's conformation and interaction with the transporter. For example, in a series of 3,4-disubstituted piperidines, the stereochemistry of the substituents was shown to be critical for selectivity between DAT, SERT, and NET.[6]

The Importance of Stereochemistry

As highlighted earlier, the stereochemistry of the 2-arylpiperidine scaffold is a critical determinant of its activity. The (S)-configuration at the 2-position is often preferred for optimal interaction with the DAT. This underscores the importance of enantiomerically pure synthesis and evaluation in the development of these analogs.

Comparative Data of Representative 2-Arylpiperidine Analogs

To provide a quantitative perspective, the following table summarizes the binding affinities of various 2-arylpiperidine analogs for monoamine transporters. It is important to note that these are not direct analogs of (S)-2-(3,5-Difluorophenyl)piperidine but serve to illustrate the SAR principles discussed.

Compound IDStructureDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)Reference
Analog 1 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine0.7226-[5]
Analog 2 (-)-cis-4-(4-Chlorophenyl)-3-thioacetamidopiperidine---[6]
Analog 3 4-[2-(Diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine6.0 (IC₅₀)203 (IC₅₀)-[7]
Analog 4 4-[2-(Diphenylmethoxy)ethyl]-1-(4-cyanobenzyl)piperidine3.7 (IC₅₀)2275 (IC₅₀)-[8]

Kᵢ values represent the inhibition constant, and IC₅₀ values represent the half-maximal inhibitory concentration. Lower values indicate higher affinity/potency.

Experimental Protocols for SAR Evaluation

A systematic evaluation of the structure-activity relationship of (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride analogs would involve the following key experimental workflows.

Chemical Synthesis

The synthesis of analogs would likely start from a common precursor and involve parallel synthesis techniques to generate a library of compounds with diverse substitutions on the phenyl and piperidine rings.

General Synthetic Workflow:

Start Starting Material (e.g., 2-bromopyridine) Step1 Introduction of 3,5-Difluorophenyl Group Start->Step1 Step2 Piperidine Ring Formation (e.g., reduction of pyridine) Step1->Step2 Step3 Resolution of Enantiomers (S)-isomer isolation Step2->Step3 Step4 N-Functionalization (alkylation, arylation, etc.) Step3->Step4 Step5 Aromatic Ring Modification (further substitution) Step3->Step5 Final Target Analogs Step4->Final Step5->Final

Caption: A generalized synthetic workflow for producing analogs.

In Vitro Biological Evaluation

These assays determine the affinity of the synthesized analogs for DAT, SERT, and NET.

Protocol: Radioligand Binding Assay for DAT

  • Membrane Preparation: Prepare crude synaptosomal membranes from rat striatum tissue.

  • Incubation: Incubate the membranes with a specific radioligand for DAT (e.g., [³H]WIN 35,428) and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Kᵢ values using the Cheng-Prusoff equation.

These functional assays measure the ability of the analogs to inhibit the uptake of neurotransmitters into cells expressing the respective transporters.

Protocol: Dopamine Uptake Inhibition Assay

  • Cell Culture: Use cell lines stably expressing the human dopamine transporter (hDAT).

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Uptake Initiation: Add radiolabeled dopamine (e.g., [³H]dopamine) to initiate uptake.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity.

  • Data Analysis: Determine the IC₅₀ values from the concentration-response curves.

Experimental Workflow for Biological Evaluation:

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Binding Radioligand Binding Assays (DAT, SERT, NET) Selectivity Determine Affinity (Ki) & Potency (IC50) Binding->Selectivity Uptake Monoamine Uptake Assays (Dopamine, Serotonin, Norepinephrine) Uptake->Selectivity SAR Establish Structure-Activity Relationship Selectivity->SAR PK Pharmacokinetic Studies (ADME) SAR->PK PD Pharmacodynamic Studies (e.g., locomotor activity) SAR->PD Lead Lead Compound Identification PK->Lead PD->Lead

Caption: Workflow for the biological evaluation of analogs.

Conclusion and Future Directions

The structure-activity relationship of (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride analogs is a promising area of research for the development of novel CNS agents. While direct SAR data for this specific series is not yet available, by drawing insights from related 2-arylpiperidine compounds, a rational approach to analog design can be formulated. The key to unlocking the full potential of this scaffold lies in a systematic exploration of substitutions on both the phenyl and piperidine rings, coupled with rigorous in vitro and in vivo evaluation. Future studies should focus on synthesizing a focused library of analogs to precisely map the SAR and identify lead compounds with optimized potency, selectivity, and pharmacokinetic properties for further development.

References

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  • Prisinzano, T., Greiner, E., et al. (2002). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. Journal of Medicinal Chemistry, 45(19), 4371-4374. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride with Confidence

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risk Profile

Due to the absence of a specific SDS for (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride (CAS Number: 1203685-51-1)[1], a conservative hazard assessment has been conducted by evaluating data from structurally related piperidine and difluorophenyl compounds. The primary hazards associated with compounds of this class include:

  • Eye Irritation: Substituted piperidine hydrochlorides are frequently categorized as causing serious eye irritation.[2][3] Direct contact with the eyes can lead to significant discomfort, redness, and potential damage.

  • Skin Irritation: Many piperidine derivatives are known to cause skin irritation upon contact.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[2][4]

  • Toxicity if Swallowed: Several analogous piperidine hydrochloride salts are classified as toxic if ingested.[2][3][4]

Hazardous Decomposition Products: In the event of a fire, thermal decomposition can release hazardous substances, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and highly toxic hydrogen fluoride.[3] The carbon-fluorine bond is strong, but at high temperatures, decomposition will occur.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride. The following table outlines the recommended PPE, and the subsequent workflow diagram illustrates the selection process.

Body PartPPE RecommendationRationale
Eyes/Face Chemical safety goggles with side shields and a face shield.Provides comprehensive protection against splashes and airborne particles.
Hands Nitrile or butyl rubber gloves.Offers good chemical resistance to a broad range of organic and inorganic compounds. Always inspect gloves for integrity before use.[6]
Body A full-length, long-sleeved laboratory coat.Protects against incidental skin contact and contamination of personal clothing.
Respiratory A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases may be necessary if working outside of a certified chemical fume hood or if there is a risk of aerosol generation.Ensures protection from inhaling fine dust particles or potential vapors.
PPE Selection Workflow

PPE_Selection_Workflow start Start: Handling (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride weighing Weighing or Transferring Solid? start->weighing dissolving Working with Solutions? start->dissolving heating Heating or Generating Aerosols? start->heating eye_face Chemical Goggles & Face Shield weighing->eye_face Always gloves Nitrile or Butyl Gloves weighing->gloves Always lab_coat Full-Length Lab Coat weighing->lab_coat Always respirator NIOSH-Approved Respirator weighing->respirator If outside fume hood dissolving->eye_face Always dissolving->gloves Always dissolving->lab_coat Always dissolving->respirator If volatile solvent or aerosolization risk heating->respirator High Risk

Caption: PPE selection workflow for handling (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is critical for minimizing exposure and ensuring a safe working environment.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.[7][8]

  • Keep the container tightly closed when not in use.[9]

Handling Procedures
  • Preparation: Before handling, ensure that a chemical fume hood is certified and functioning correctly. Have a spill kit and appropriate first aid materials, including an eyewash station and safety shower, readily accessible.[10]

  • Personal Protective Equipment: Don all required PPE as outlined in the section above before entering the designated handling area.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation.[11] Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin.[3] Decontaminate all equipment and the work area. Remove PPE before leaving the laboratory.[7]

Disposal Plan: Responsible Waste Management

Proper disposal of (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride and any contaminated materials is crucial to protect both personnel and the environment.

  • Waste Collection: Collect all waste, including excess solid, solutions, and contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and appropriate hazardous waste container.[12]

  • Waste Segregation: Do not mix this waste with other incompatible waste streams.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[12] Never dispose of this chemical down the drain.[13]

By adhering to these detailed protocols, you can confidently and safely handle (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride, ensuring the integrity of your research and the well-being of your laboratory personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.